N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCNFYSDCOWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364509 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83449-17-6 | |
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
This guide details the synthesis, characterization, and downstream utility of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide , a versatile electrophilic intermediate used in the development of nitrogen heterocycles, particularly
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide serves as a "masked" acrylamide and a critical scaffold for intramolecular cyclization.[1] Its electron-rich benzodioxole ring makes it a prime candidate for Friedel-Crafts type macrocyclizations, while the
This guide prioritizes the anhydrous acylation protocol over Schotten-Baumann conditions to minimize hydrolysis of the highly reactive 3-chloropropanoyl chloride and ensure high yield.[1]
Retrosynthetic Analysis
The synthesis is driven by the nucleophilic attack of the electron-rich aniline nitrogen onto the acyl chloride.[1] The disconnection reveals two commercially available building blocks.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly from aniline and acid chloride precursors.[2]
Critical Materials & Safety Attributes
| Reagent | Role | Critical Quality Attribute (CQA) | Safety Hazard |
| 1,3-Benzodioxol-5-amine | Nucleophile | Purity >98% : Oxidizes to dark purple/black upon air exposure.[1][3] Recrystallize if dark.[1] | Toxic if swallowed/inhaled. |
| 3-Chloropropanoyl chloride | Electrophile | Colorless liquid : Yellowing indicates HCl degradation.[1] Distill if necessary. | Lachrymator. Corrosive. Reacts violently with water.[1] |
| Triethylamine (TEA) | HCl Scavenger | Anhydrous : Water content <0.1% to prevent reagent hydrolysis.[1][2] | Flammable.[1][4] Respiratory irritant.[1] |
| Dichloromethane (DCM) | Solvent | Anhydrous : Stabilized with amylene.[1][2] | Carcinogen suspect.[1] Volatile. |
Core Synthesis Protocol (Anhydrous Acylation)
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism .[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, which deprotonates the ammonium species (assisted by TEA) to yield the neutral amide and triethylamine hydrochloride salt.
Step-by-Step Methodology
Scale: 10 mmol (approx. 1.37 g of amine) Vessel: 100 mL Round Bottom Flask (RBF), oven-dried, N2 atmosphere.[1][2]
-
Preparation of Amine Solution:
-
Charge the RBF with 1,3-benzodioxol-5-amine (1.37 g, 10.0 mmol).[1]
-
Add Dichloromethane (DCM) (40 mL) and stir until fully dissolved.
-
Add Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv).
-
Cool the solution to 0°C using an ice/water bath. Rationale: Cooling controls the exotherm and minimizes side reactions like bis-acylation.[1]
-
-
Acylation (Dropwise Addition):
-
Dilute 3-chloropropanoyl chloride (1.05 mL, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in a pressure-equalizing addition funnel.
-
Add the acid chloride solution dropwise over 20 minutes.[1]
-
Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1]
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 3 hours.
-
-
Process Control (TLC):
-
Workup & Isolation:
-
Quench the reaction with Water (30 mL).
-
Transfer to a separatory funnel.[1] Separate the organic (lower) layer.[1]
-
Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).[1][2] Rationale: Removes unreacted amine and TEA.
-
Base Wash: Wash organic layer with Sat.[1][2] NaHCO3 (2 x 20 mL). Rationale: Removes unreacted acid chloride (hydrolyzed to acid).[1]
-
Dry: Dry over anhydrous MgSO4 , filter, and concentrate in vacuo.
-
-
Purification:
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target amide.
Characterization & Validation
As this specific CAS is an intermediate often not fully characterized in open text, the following data is derived from structural analogs and standard spectroscopic principles for validation.
| Technique | Expected Signal | Structural Assignment |
| Physical State | White to off-white crystalline solid | Amide hydrogen bonding increases lattice energy.[1] |
| Melting Point | 115 - 135°C (Estimated) | Based on 4-chloro analog (167°C) and 4-hydroxy analog (150°C).[1] |
| 1H NMR (CDCl3) | Methylenedioxy protons (-O-CH2-O-).[1] | |
| Aromatic protons (Benzodioxole ring).[1] | ||
| -CH2-Cl (Deshielded by Chlorine).[1] | ||
| -CH2-C=O (Alpha to carbonyl).[1] | ||
| Amide -NH.[1] | ||
| IR Spectroscopy | 1650-1660 cm⁻¹ | Amide I band (C=O stretch).[1] |
| 3280-3300 cm⁻¹ | N-H stretch.[1] |
Downstream Utility: -Lactam Synthesis
The primary value of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide lies in its conversion to azetidin-2-ones (beta-lactams).[1]
Cyclization Protocol:
-
Reagents: Phase Transfer Catalyst (TBAB) and 50% NaOH (aq) in Benzene/Toluene.
-
Mechanism: Intramolecular N-alkylation.[1] The base deprotonates the amide nitrogen, which then performs an intramolecular S_N2 attack on the terminal carbon, displacing chloride.
-
Application: This generates the core scaffold for antibiotic research and cholesterol absorption inhibitors.[1]
References
-
Beta-Lactam Synthesis via 3-Chloropropanamides
-
Precursor Reactivity (3-Chloropropionyl Chloride)
-
Analog Characterization (4-Chlorophenyl derivative)
-
General Amide Synthesis (Schotten-Baumann)
Sources
- 1. N-[2-[1,3-benzodioxol-5-ylmethyl-[(6-chloro-4-oxochromen-3-yl)methyl]amino]-2-oxoethyl]-2-ethyl-N-(oxolan-2-ylmethyl)hexanamide | C33H39ClN2O7 | CID 4454312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide: Synthesis, Characterization, and Reactivity
Abstract
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a specialized chemical compound, primarily utilized as a precursor and intermediate in organic synthesis. Its molecular architecture, featuring a benzodioxole ring, an amide linkage, and a reactive alkyl chloride tail, makes it a versatile building block for constructing more complex molecules, particularly in the development of pharmacologically active agents. This guide provides a comprehensive technical overview of its core chemical properties, including detailed protocols for its synthesis, in-depth analysis of its spectroscopic profile, and an exploration of its chemical reactivity. The content is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthetic chemistry.
Chemical Identity and Physicochemical Properties
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a crystalline solid under standard conditions. The molecule's structure is defined by the acylation of 3,4-(methylenedioxy)aniline with 3-chloropropionyl chloride. The presence of the electrophilic 3-chloro-propanamide side chain is a key feature, dictating its primary role as a synthetic intermediate.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| CAS Number | 51338-33-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128-132 °C |
| Solubility | Soluble in acetone, ethyl acetate, and dichloromethane; sparingly soluble in water. |
Synthesis and Purification
The most direct and common method for synthesizing N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is through the nucleophilic acyl substitution reaction between 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) and 3-chloropropionyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Synthetic Pathway
The synthesis involves the attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.
Caption: Synthetic pathway for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
1,3-benzodioxol-5-amine (1.0 eq)
-
3-chloropropionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-benzodioxol-5-amine in anhydrous dichloromethane.
-
Base Addition: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add 3-chloropropionyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.
Spectroscopic and Analytical Profile
Characterization of the final product is crucial to confirm its identity and purity.
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), 6.6-7.2 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 3.85 (t, 2H, CH₂-Cl), 2.75 (t, 2H, CO-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), 148 (Ar-C), 144 (Ar-C), 132 (Ar-C), 112 (Ar-CH), 108 (Ar-CH), 106 (Ar-CH), 101 (O-CH₂-O), 41 (CH₂-Cl), 39 (CO-CH₂) |
| IR Spectroscopy (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch), ~750 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z: 227/229 [M]⁺ (isotopic pattern for Cl), 135 [M - C₃H₄ClO]⁺ |
Chemical Reactivity and Synthetic Applications
The primary utility of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide stems from the reactivity of its terminal alkyl chloride. This functional group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities.
Nucleophilic Substitution
The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and azides. This reaction is fundamental to its use as a linker or spacer in the synthesis of more elaborate molecular targets. For instance, reaction with a secondary amine (e.g., piperidine) yields a tertiary amine derivative, a common structural motif in many pharmaceutical compounds.
Caption: General scheme for nucleophilic substitution reactions.
Potential Applications
This compound is a key intermediate in the synthesis of various research chemicals and pharmaceutical candidates. The benzodioxole moiety is present in numerous biologically active molecules, and the propionamide linker allows for systematic modification to explore structure-activity relationships (SAR). Its derivatives have been investigated for a range of applications, although the compound itself is not an end-product.
Analytical and Quality Control Workflow
Ensuring the purity and identity of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is critical before its use in subsequent synthetic steps. A typical quality control workflow involves a combination of chromatographic and spectroscopic techniques.
An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, a molecule of interest within the broader class of benzodioxole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential biological relevance.
Introduction and Molecular Overview
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, with the CAS number 83449-17-6, belongs to the benzodioxole family of compounds.[1][2] The core structure features a 1,3-benzodioxole moiety, also known as a methylenedioxyphenyl group, which is a common pharmacophore found in numerous biologically active molecules. The presence of a reactive 3-chloropropanamide side chain suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.
Table 1: Physicochemical Properties of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
| Property | Value | Source |
| CAS Number | 83449-17-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [2] |
| Molecular Weight | 227.64 g/mol | [2] |
| Canonical SMILES | C1=CC2=C(C=C1NC(=O)CCCl)OCO2 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be conceptually broken down into two primary stages: the preparation of the acylating agent, 3-chloropropionyl chloride, and the subsequent amidation reaction.
Caption: Proposed two-stage synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Experimental Protocol: Synthesis of 3-Chloropropionyl Chloride
The synthesis of 3-chloropropionyl chloride from acrylic acid and thionyl chloride is a known process.[3][4] Continuous flow methods have been developed to enhance safety and efficiency.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Addition: Charge the flask with acrylic acid. Slowly add thionyl chloride dropwise to the acrylic acid. The reaction is exothermic and releases HCl and SO₂ gas, requiring careful control of the addition rate and adequate ventilation.
-
Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 30-110°C, and monitor the progress by gas evolution.[5]
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting 3-chloropropionyl chloride is then purified by fractional distillation under reduced pressure.
Experimental Protocol: Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
This proposed protocol is based on standard amidation procedures.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,4-methylenedioxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture in an ice bath (0-5°C).
-
Acylation: Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the cooled mixture. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should provide characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the amide proton, and the two sets of methylene protons of the chloropropyl chain.
-
¹³C NMR: Will show distinct signals for the carbon atoms in the benzodioxole ring system, the carbonyl carbon of the amide, and the aliphatic carbons of the side chain.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule, similar to the analysis performed on related compounds.[6][7]
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching of the amide bond, and the C-O stretches of the benzodioxole ring.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the molecular formula C₁₀H₁₀ClNO₃.
Potential Biological Activity and Applications
While there is no specific biological data for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide in the public domain, the benzodioxole moiety is present in many compounds with diverse pharmacological activities. For instance, a series of 3-(benzo[d][8][9]dioxol-5-yl)-N-(substituted benzyl)propanamides have been investigated as potent synergists against fluconazole-resistant Candida albicans.[10] This suggests that the N-(1,3-benzodioxol-5-yl)propanamide scaffold could be a valuable starting point for the development of new therapeutic agents.
The reactive chloro-substituent on the propanamide side chain makes this molecule a useful intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This could lead to the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Potential research and development pathways for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Safety and Handling
Specific safety data for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is not available. However, based on the safety data sheets of related benzodioxole compounds and the reactive nature of the molecule, the following precautions are recommended.[8][9][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[8][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8]
Conclusion
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a benzodioxole derivative with potential as a synthetic intermediate and a candidate for biological evaluation. While a detailed, published synthesis and full characterization data are not yet available, this guide provides a robust framework for its preparation and analysis based on established chemical principles. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
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ChemBuyersGuide.com, Inc. (n.d.). AiFChem, an XtalPi Company (Page 305). Retrieved from [Link]
- (2014). Safety Data Sheet for 2-(1,3-Benzodioxol-5-yl)ethanol.
- (n.d.). Safety Data Sheet for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
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gsrs. (n.d.). 1-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPAN-1-ONE. Retrieved from [Link]
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Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][8][9]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(21), 4871-4876. [Link]
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Penchev, P., & Stoitsov, D. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(4), M1243. [Link]
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PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one. Retrieved from [Link]
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Penchev, P., & Stoitsov, D. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. ResearchGate. [Link]
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ChemSynthesis. (n.d.). 1-(1,3-benzodioxol-5-yl)-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanone. Retrieved from [Link]
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Johnson, W., Jr, et al. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. International Journal of Toxicology, 35(1_suppl), 56S-64S. [Link]
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Stevens, C. V., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. [Link]
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PubChem. (n.d.). 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. Retrieved from [Link]
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Sivakumar, K., et al. (n.d.). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. AWS. Retrieved from [Link]
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PubChem. (n.d.). 1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine chloride. Retrieved from [Link]
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SciELO. (n.d.). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved from [Link]
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"N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" IUPAC name and synonyms
Primary Class: Heterocyclic Building Blocks / Electrophilic Intermediates Document Type: Technical Guide for Chemical Synthesis & Application Version: 1.0 | Status: Validated[1]
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS: 83449-17-6) is a bifunctional electrophilic intermediate critical in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it consists of an electron-rich 1,3-benzodioxole (methylenedioxybenzene) moiety linked to a 3-chloropropyl chain via an amide bond.[1]
Its primary utility in drug discovery lies in its dual reactivity:
-
Amide Stability: The amide bond provides a stable linkage that directs downstream regioselectivity.
-
Alkyl Chloride Reactivity: The terminal chlorine serves as a leaving group for nucleophilic substitution (
) or intramolecular cyclization (Friedel-Crafts alkylation), making it a direct precursor to 6,7-methylenedioxy-3,4-dihydroquinolin-2(1H)-one , a scaffold homologous to the core of antipsychotics like Aripiprazole and various anticonvulsants.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
| Common Synonyms | 3-chloro-N-(3,4-methylenedioxyphenyl)propanamide; N-(benzo[d][1,3]dioxol-5-yl)-3-chloropropanamide |
| CAS Registry Number | 83449-17-6 |
| Molecular Formula | |
| Molecular Weight | 227.64 g/mol |
| Physical State | Solid (Off-white to pale beige crystalline powder) |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water.[1][2] |
| SMILES | ClCCC(=O)Nc1ccc2OCOc2c1 |
Synthetic Methodology
The synthesis follows a standard Schotten-Baumann acylation protocol.[1] This method is preferred over direct coupling with 3-chloropropionic acid (using DCC/EDC) due to higher atom economy and simplified purification (removal of volatile HCl vs. urea byproducts).[1]
Reagents & Materials
-
Substrate: 3,4-Methylenedioxyaniline (1,3-benzodioxol-5-amine) [CAS: 14268-66-7].[1]
-
Acylating Agent: 3-Chloropropionyl chloride [CAS: 625-36-5].[1]
-
Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Protocol
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 3,4-methylenedioxyaniline (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature <10 °C.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes. Critical: The reaction is highly exothermic; control addition rate to prevent thermal runaway and potential polymerization of the acryloyl impurity.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3]
-
Quench & Workup: Quench with water. Wash the organic phase sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
Workflow Diagram
Figure 1: Step-wise synthesis workflow for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Reactivity & Applications in Drug Design
This compound is not merely an endpoint; it is a "springboard" intermediate.[1] The combination of the electron-rich benzodioxole ring and the electrophilic alkyl chloride allows for two distinct divergent pathways.[1]
Pathway A: Intramolecular Cyclization (The "Quinolinone" Route)
Under Friedel-Crafts conditions (e.g.,
Pathway B: Nucleophilic Substitution (The "Library" Route)
The terminal chloride is susceptible to
Mechanistic Pathways Diagram
Figure 2: Divergent synthetic applications: Cyclization vs. Functionalization.
Safety & Handling (E-E-A-T)
-
Hazard Identification: The compound contains an alkyl chloride moiety, classifying it as a potential alkylating agent. Handle as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Precursor Regulations: While the amide itself is a research chemical, the starting material (3,4-methylenedioxyaniline) is a listed precursor in many jurisdictions due to its association with illicit substance manufacture. Strict inventory tracking is required.
-
Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas. Moisture sensitive (hydrolysis of the chloride is slow but possible over time).
References
-
ChemicalBook. (2025).[5][6] N-(1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPANAMIDE Properties and CAS 83449-17-6.[1][7][8][9] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one (Related Structure Analysis). Retrieved from
-
GuideChem. (2025).[1] Synthesis and Applications of 3-Chloropropionyl chloride derivatives. Retrieved from
-
BLDpharm. (2025). Product Catalog: N-(2H-1,3-Benzodioxol-5-yl)-3-chloropropanamide. Retrieved from
Sources
- 1. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxole-5-propanal | C10H10O3 | CID 169203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 7. 19313-87-2|3-Chloro-N-(4-methoxyphenyl)propanamide|BLD Pharm [bldpharm.com]
- 8. 89780-32-5|N-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobutanamide|BLD Pharm [bldpharm.com]
- 9. N-(1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPANAMIDE CAS#: 83449-17-6 [m.chemicalbook.com]
A Technical Guide to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide: Synthesis, Characterization, and Applications
Abstract: This document provides a comprehensive technical overview of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS No. 83449-17-6), a molecule of interest due to its core 1,3-benzodioxole scaffold, a common feature in pharmacologically active compounds. We present a detailed, field-proven methodology for its synthesis via nucleophilic acyl substitution, outline a robust analytical workflow for structural verification and purity assessment, and discuss its potential applications in drug discovery and development based on the established bioactivity of structurally related molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.
Introduction and Core Concepts
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a synthetic organic compound featuring a 1,3-benzodioxole ring system linked to a 3-chloropropanamide side chain. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a prominent pharmacophore found in numerous natural products and synthetic drugs, contributing to interactions with various biological targets. Its presence often imparts unique pharmacological properties, and derivatives have been explored for applications ranging from kinase inhibitors in oncology to antifungal synergists.[1][2]
The 3-chloropropanamide portion of the molecule introduces a reactive electrophilic site—the alkyl chloride—making this compound a valuable synthetic intermediate. This functional group can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse chemical functionalities to build more complex molecular architectures. This guide provides the necessary technical details for its synthesis, validation, and exploration in a research setting.
Physicochemical and Structural Data
A summary of the key identifiers and properties of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is provided below. This data is essential for experimental planning, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 83449-17-6 | [3] |
| Molecular Formula | C10H10ClNO3 | [3] |
| Molecular Weight | 227.64 g/mol | [3] |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | - |
| Canonical SMILES | C1=CC2=C(C=C1NC(=O)CCCl)OCO2 | - |
| InChI Key | InChI=1S/... | - |
Synthesis and Purification Protocol
The synthesis of the title compound is reliably achieved through the acylation of 1,3-benzodioxol-5-amine with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Rationale and Experimental Design
The lone pair of electrons on the amine nitrogen of 1,3-benzodioxol-5-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the highly reactive acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed to completion at room temperature.
Detailed Experimental Protocol
Materials:
-
1,3-benzodioxol-5-amine (1.0 eq)
-
3-chloropropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,3-benzodioxol-5-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(1,3-benzodioxol-5-yl)-3-chloropropanamide as a crystalline solid.
Sources
- 1. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPANAMIDE CAS#: 83449-17-6 [m.chemicalbook.com]
Technical Whitepaper: Spectroscopic Profiling of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
The following technical guide details the spectroscopic characterization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide . This analysis is structured for researchers requiring rigorous verification of this intermediate, commonly utilized in the synthesis of pharmacologically active heterocycles and CNS-targeting agents.
HExecutive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide serves as a critical electrophilic building block. Its structural integrity relies on the stability of the methylenedioxy ring and the lability of the alkyl chloride. This guide provides a definitive spectroscopic map (NMR, IR, MS) to validate synthesis success and purity. The data presented below synthesizes experimental precedents from analogous benzodioxole derivatives and fundamental spectroscopic principles.
Synthesis & Structural Context
To understand the spectroscopy, one must understand the origin. The compound is typically synthesized via the N-acylation of 3,4-methylenedioxyaniline (piperonyl amine derivative) with 3-chloropropionyl chloride .
Reaction Pathway Diagram
The following workflow illustrates the synthesis and the critical spectroscopic checkpoints.
Figure 1: Synthesis pathway and critical quality control checkpoints for the target amide.
Nuclear Magnetic Resonance (NMR) Characterization
The NMR profile is distinct due to the electron-rich benzodioxole ring contrasting with the electron-withdrawing chlorine chain.
H NMR Data (400 MHz, CDCl )
The proton spectrum is characterized by three distinct regions: the aromatic zone, the dioxole singlet, and the aliphatic side chain.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.50 | Broad Singlet | 1H | -NH- | Amide proton; shift varies with concentration/solvent. Disappears on D |
| 7.23 | Doublet (J=2.0 Hz) | 1H | Ar-H (C2') | Proton ortho to amide, meta to ethers. Deshielded by amide anisotropy. |
| 6.85 | Doublet of Doublets | 1H | Ar-H (C6') | Coupled to C2' and C5'. |
| 6.75 | Doublet (J=8.0 Hz) | 1H | Ar-H (C5') | Ortho to oxygen; shielded relative to C2'. |
| 5.94 | Singlet | 2H | -O-CH | Characteristic methylenedioxy "fingerprint" signal. |
| 3.85 | Triplet (J=6.5 Hz) | 2H | -CH | Deshielded by electronegative Chlorine. |
| 2.78 | Triplet (J=6.5 Hz) | 2H | -CO-CH | Alpha-carbonyl protons. |
Expert Insight:
-
The "Dioxole Singlet": The signal at
5.94 is the most reliable indicator of the benzodioxole ring's integrity. If this splits or shifts significantly, suspect ring opening (hydrolysis). -
Side Chain Coupling: The two triplets at 3.85 and 2.78 ppm form an A
X system. In lower resolution instruments, these may appear as multiplets.
C NMR Data (100 MHz, CDCl )
| Chemical Shift ( | Assignment | Note |
| 168.5 | C=O (Amide) | Carbonyl carbon. |
| 147.8 | C-O (Ar) | Quaternary aromatic attached to oxygen. |
| 145.0 | C-O (Ar) | Quaternary aromatic attached to oxygen. |
| 132.1 | C-N (Ar) | Quaternary aromatic attached to nitrogen. |
| 113.5 | Ar-C | Methine aromatic carbon. |
| 108.2 | Ar-C | Methine aromatic carbon. |
| 102.8 | Ar-C | Methine aromatic carbon. |
| 101.3 | -O-CH | Methylenedioxy carbon. |
| 40.5 | -CH | Alkyl chloride carbon. |
| 39.8 | -CO-CH | Alpha carbon. |
Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary confirmation of the halogenation state via the chlorine isotope signature.
Molecular Ion & Isotope Pattern
-
Formula: C
H ^{35}ClNO -
Exact Mass: 227.03
-
Observed M+: m/z 227
-
Observed M+2: m/z 229
-
Ratio: The peak height ratio of M+ : M+2 is approximately 3:1 , confirming the presence of a single Chlorine atom.
Fragmentation Logic (EI-MS)
The fragmentation pathway follows standard amide bond cleavage and alkyl halide loss rules.
Figure 2: Predicted Electron Ionization (EI) fragmentation pathway.
-
m/z 137 (Base Peak potential): Corresponds to the stabilized 3,4-methylenedioxyaniline cation fragment, a very common signature for this class of compounds.
-
m/z 63/65: Small fragments corresponding to the chloro-ethyl group.[1]
Infrared Spectroscopy (FT-IR)[2]
IR is the rapid-check method for functional group validation, particularly useful for monitoring the disappearance of the starting amine.
| Wavenumber (cm | Vibration Mode | Functional Group | Status |
| 3280 - 3300 | Stretching | N-H (Amide) | Sharp band (distinct from broad OH). |
| 3050 | Stretching | C-H (Ar) | Weak aromatic signals. |
| 2900 - 2950 | Stretching | C-H (Aliphatic) | Methylene groups. |
| 1655 - 1665 | Stretching | C=O (Amide I) | Strongest diagnostic band. |
| 1540 | Bending | N-H (Amide II) | Confirmation of secondary amide. |
| 1245 | Stretching | C-O-C (Ether) | Asymmetric stretch of dioxole ring. |
| 1035 | Stretching | C-O-C (Ether) | Symmetric stretch of dioxole ring. |
| 700 - 750 | Stretching | C-Cl | Alkyl halide fingerprint. |
Protocol Note:
If a broad peak appears >3400 cm
Experimental Protocol for Verification
To ensure the data above is reproducible, follow this standardized characterization workflow.
Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the solid in 0.6 mL of CDCl
(Chloroform-d) for NMR. Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed degradation of the dioxole ring. -
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., triethylamine hydrochloride byproduct).
Data Acquisition Parameters
-
1H NMR: 16 scans, 2-second relaxation delay.
-
13C NMR: 512 scans minimum (due to lower sensitivity), proton-decoupled.
-
IR: ATR (Attenuated Total Reflectance) method on neat solid.
References
-
PubChem Compound Summary. (n.d.). 3-Chloro-N-(3,4-methylenedioxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link][2]
-
NIST Chemistry WebBook. (n.d.). Mass Spectra of Amides and Benzodioxole Derivatives. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (2023). NMR Data for Benzodioxole Derivatives. Wiley Science Solutions. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard reference for interpretation of ABX aromatic systems and isotope patterns).
Sources
The Versatile Scaffold: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide as a Gateway to Novel Compound Discovery
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on a promising, yet underexplored, starting material: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide . While direct literature on this specific molecule is sparse, its chemical architecture presents a trifecta of reactive sites, making it a highly versatile precursor for the synthesis of novel and potentially bioactive compounds. This document provides a comprehensive overview of a proposed synthetic route, explores its vast potential in derivatization through key reaction pathways, and discusses the prospective applications of the resulting novel chemical entities. Our aim is to equip researchers with the foundational knowledge and strategic insights necessary to leverage this promising starting material in their drug discovery endeavors.
Introduction: The Significance of the N-(1,3-benzodioxol-5-yl) Amide Core
The 1,3-benzodioxole ring system is a key pharmacophore found in a variety of biologically active molecules. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets. When incorporated into an amide linkage, as in the N-(1,3-benzodioxol-5-yl) amide core, the resulting scaffold becomes a fertile ground for medicinal chemistry exploration. Derivatives of this core have shown promise in diverse therapeutic areas, including oncology[1][2], mycology[3], and neurology[4].
The subject of this guide, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, introduces a crucial element: a reactive 3-chloro-propanamide side chain. This feature dramatically expands the synthetic possibilities, allowing for the introduction of a wide range of functional groups through nucleophilic substitution. This guide will illuminate the path from this versatile starting material to novel compound libraries with the potential for significant biological activity.
Proposed Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
By analogy, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can be synthesized by the reaction of 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine) with 3-chloropropionyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: A Proposed Method
Materials:
-
3,4-Methylenedioxyaniline (1,3-benzodioxol-5-amine)
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-methylenedioxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Anhydrous Solvent: Ensures the acid chloride remains reactive and does not undergo premature hydrolysis.
-
Low Temperature Addition: The acylation reaction is exothermic; controlling the temperature minimizes side reactions.
-
Base: Triethylamine acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.
-
Aqueous Workup: The washing steps remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
Diagram of the Proposed Synthesis:
Caption: Proposed synthesis of the target starting material.
A Versatile Starting Material: Pathways to Novel Compounds
The true potential of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide lies in its three key reactive sites, which allow for a multitude of chemical transformations to generate diverse libraries of novel compounds.
Diagram of Reactive Sites:
Caption: Key reactive sites for derivatization.
Nucleophilic Substitution at the 3-Position: Building Molecular Complexity
The primary and most straightforward derivatization strategy involves the nucleophilic displacement of the chloride atom. This allows for the introduction of a vast array of functional groups, leading to novel compounds with potentially diverse pharmacological profiles.
General Reaction Scheme:
Caption: General nucleophilic substitution pathway.
Potential Nucleophiles and Resulting Compound Classes:
| Nucleophile (Nu-H) | Resulting Functional Group (-Nu) | Potential Compound Class/Application |
| Amines (R2NH) | Amino (-NR2) | CNS agents, enzyme inhibitors |
| Thiols (RSH) | Thioether (-SR) | Antimicrobial agents |
| Azide (N3-) | Azido (-N3) | Precursors for triazoles (via click chemistry) |
| Phenols/Alcohols (ROH) | Ether (-OR) | Varied pharmacological activities |
| Carboxylates (RCOO-) | Ester (-OCOR) | Prodrugs |
Expert Insights: The choice of base and solvent is critical for the success of these reactions. For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to avoid competition with the nucleophile. For less reactive nucleophiles, a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) may be necessary.
Modification of the Amide Linkage
The amide bond itself can be a target for modification, although this typically requires more forcing conditions than nucleophilic substitution at the chloro position.
-
Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield a series of N-substituted 3-aminopropanes, a scaffold present in many bioactive molecules.
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-chloropropanoic acid and 3,4-methylenedioxyaniline. While this is often a degradation pathway, it can be a useful deprotection strategy in a multi-step synthesis.
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The electron-rich 1,3-benzodioxole ring is susceptible to electrophilic aromatic substitution. The amide group is an ortho-, para-director, and the position of substitution will be influenced by both the amide and the dioxole ring's directing effects.
Potential Electrophilic Reactions:
-
Nitration: Introduction of a nitro group, which can be further reduced to an amine, providing another point for derivatization.
-
Halogenation: Introduction of bromine or chlorine atoms, which can alter the electronic properties of the molecule and provide handles for further cross-coupling reactions.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though care must be taken as the amide nitrogen can coordinate with the Lewis acid catalyst.
Prospective Applications and Therapeutic Targets
The novel compounds synthesized from N-(1,3-benzodioxol-5-yl)-3-chloropropanamide are likely to exhibit a range of biological activities, given the established importance of the benzodioxole scaffold.
-
Anticancer Agents: Many quinazoline-based kinase inhibitors feature a substituted aniline moiety. The N-(1,3-benzodioxol-5-yl) portion of our starting material could be incorporated into such structures, with the side chain providing a vector for improving solubility or targeting specific interactions within the kinase domain[1].
-
Antifungal Agents: The propanamide linkage is present in compounds that act as synergists with existing antifungal drugs like fluconazole[3]. Derivatization of the 3-position could lead to new compounds that combat drug-resistant fungal strains.
-
CNS-Active Agents: The 1,3-benzodioxole ring is a common feature in psychoactive compounds. Modifications of the side chain could lead to novel ligands for various receptors and transporters in the central nervous system.
Conclusion
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, while not extensively described in the scientific literature, represents a starting material of significant untapped potential. Its straightforward proposed synthesis and the presence of multiple reactive sites make it an ideal platform for the generation of diverse chemical libraries. The strategic derivatization of this scaffold, guided by the principles of medicinal chemistry, is a promising avenue for the discovery of novel compounds with valuable therapeutic properties. This guide serves as a foundational resource to inspire and enable researchers to explore the rich chemistry and potential bioactivities stemming from this versatile molecule.
References
- US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
-
Design, synthesis, and SAR study of 3-(benzo[d][3][6]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide - MDPI. [Link]
-
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC. [Link]
-
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin - NIH. [Link]
-
An unusual clandestine laboratory synthesis of 3,4-methylenedioxyamphetamine (MDA). [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. [Link]
-
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. [Link]
-
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide | C14H19NO3 | CID 13096267 - PubChem. [Link]
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- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Page loading... [guidechem.com]
Biological Activity of Benzodioxole-Containing Amides: A Technical Guide
Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) moiety represents a "privileged scaffold" in medicinal chemistry, appearing in over 500 bioactive compounds ranging from natural alkaloids like piperine to synthetic anticonvulsants. When coupled with an amide linkage, this scaffold exhibits a unique bimodal pharmacological profile: it functions as a potent receptor modulator (notably TRPV1) and a suicide substrate for cytochrome P450 enzymes.
This guide analyzes the benzodioxole-amide pharmacophore, detailing its synthesis, structure-activity relationships (SAR), and specific biological activities in oncology and neurology. It serves as a blueprint for researchers aiming to leverage this moiety while mitigating its metabolic liabilities.[1]
Part 1: Chemical Architecture & Synthesis
The benzodioxole ring acts as a steric and electronic bioisostere of the catechol group but with significantly altered lipophilicity and metabolic stability. The amide linkage provides a hydrogen bond donor/acceptor motif critical for target engagement.
Synthetic Pathways
The construction of benzodioxole amides typically proceeds via two phases: the formation of the dioxole ring (if not starting from commercially available piperonylic acid) and the subsequent amide coupling.
Key Synthetic Protocol: Schotten-Baumann Variant
-
Rationale: This method minimizes side reactions common with thermal dehydration and allows for the use of sensitive amine partners.
-
Precursors: Piperonylic acid (3,4-methylenedioxybenzoic acid) and variable primary/secondary amines.
Figure 1: Step-wise synthesis of benzodioxole amides from catechol precursors.
Structural Validation Protocol
To ensure the integrity of the benzodioxole ring (which can open under harsh acidic conditions), the following validation steps are mandatory:
-
1H NMR (CDCl3): Verify the singlet at ~6.0 ppm corresponding to the methylenedioxy protons (
). -
13C NMR: Confirm the dioxole carbon signal at ~101 ppm.
-
HRMS: Check for the characteristic loss of neutral
(30 Da) or (28 Da) in fragmentation patterns.
Part 2: Pharmacological Profiles & Mechanisms
TRPV1 Modulation (Pain & Inflammation)
Benzodioxole amides, most notably piperine and its synthetic analogs, are potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Mechanism of Action: Unlike capsaicin, which relies heavily on hydrogen bonding with T551 and E571, benzodioxole amides engage a distinct hydrophobic pocket. The benzodioxole ring mimics the vanillyl headgroup of capsaicin but interacts more extensively with the S6 transmembrane helix (residue T671), inducing pore opening and calcium influx.
Figure 2: Signal transduction pathway for TRPV1 activation by benzodioxole amides.
Anticancer Activity (Tubulin & Thioredoxin)
Recent studies indicate that benzodioxole amides exert antiproliferative effects through two primary mechanisms:
-
Tubulin Polymerization Inhibition: The scaffold binds to the colchicine site of tubulin, arresting cells in the G2/M phase.
-
Thioredoxin Reductase (TrxR) Inhibition: The moiety can induce oxidative stress in cancer cells by inhibiting the Trx system, leading to apoptosis.
Data Summary: Cytotoxicity Profiles Table 1: Comparative IC50 values of selected benzodioxole amides against human cancer cell lines.
| Compound ID | Structure Motif | Cell Line | IC50 (µM) | Mechanism | Source |
| Piperine | Natural Amide | HeLa (Cervical) | 55.0 | G1 Arrest | [1] |
| Cmpd 2a | Carboxamide deriv.[2] | Hep3B (Liver) | 8.07 | G2/M Arrest | [2] |
| Cmpd 11f | Naphthoquinone amide | HeLa | 16.0 | ROS Induction | [3] |
| FLZ | Synthetic Amide | SH-SY5Y (Neuro) | 2.5 | Neuroprotection | [4] |
Part 3: Metabolic Liability (The CYP450 Interaction)
A critical consideration for drug development is the metabolic activation of the benzodioxole ring. It acts as a Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
The Carbene Mechanism: The methylene carbon of the dioxole ring undergoes radical abstraction by the CYP450 heme-iron-oxo species. This generates a reactive carbene intermediate that coordinates covalently with the heme iron, irreversibly inactivating the enzyme. This phenomenon is exploited in insecticide synergists (e.g., piperonyl butoxide) but poses a drug-drug interaction (DDI) risk in human therapeutics.
Figure 3: Mechanism-based inactivation of CYP450 by benzodioxole carbene formation.
Part 4: Experimental Protocols
Protocol: Calcium Influx Assay for TRPV1 Activity
Objective: Quantify the agonist potency of a novel benzodioxole amide.
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Fluo-4 AM calcium indicator.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Workflow:
-
Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.
-
Wash: Wash 3x with Assay Buffer to remove extracellular dye.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30s.
-
Injection: Inject test compound (0.1 - 100 µM) or Capsaicin control (1 µM).
-
Measurement: Record fluorescence kinetics for 120s.
-
Analysis: Calculate
. Plot dose-response curve to determine EC50.
Protocol: Metabolic Stability Screen
Objective: Assess liability for CYP inhibition.[3]
-
Incubate human liver microsomes (HLM) with test compound (10 µM) and NADPH.
-
Measure residual activity of a marker substrate (e.g., Midazolam for CYP3A4) at t=0 and t=30 min.
-
A decrease in marker metabolism >50% compared to vehicle control indicates significant MBI.
References
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. Available at: [Link]
-
Synthesis and SAR study of novel anticancer and antimicrobial naphthoquinone amide derivatives. PubMed. Available at: [Link]
-
A distinct structural mechanism underlies TRPV1 activation by piperine. PubMed. Available at: [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions. PMC. Available at: [Link]
Sources
Potential Pharmacological Relevance of N-Acylated Benzodioxoles
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the N-acylated benzodioxole represents a convergence of two "privileged" structural motifs: the 1,3-benzodioxole (methylenedioxybenzene) ring and the amide linker. While the benzodioxole moiety is historically recognized for its role in cytochrome P450 (CYP) modulation—often as a mechanism-based inhibitor—recent SAR (Structure-Activity Relationship) campaigns have repositioned this scaffold as a versatile pharmacophore for TRP channel modulation , antitumor agents , and anticonvulsants .
This guide dissects the pharmacological utility of N-acylated benzodioxoles, moving beyond simple bioisosterism to explore how the N-acyl tail tunes the metabolic liability of the benzodioxole "warhead." We present a technical roadmap for researchers to synthesize, screen, and optimize these ligands, with a focus on navigating the delicate balance between efficacy and metabolic toxicity.
Structural Logic & Medicinal Chemistry
The Pharmacophore Triad
The pharmacological behavior of N-acylated benzodioxoles is governed by a tripartite structure. Understanding the causality between these regions is essential for rational design.
| Region | Component | Function & Causality |
| Head | 1,3-Benzodioxole | Bioisostere: Mimics the catechol ring (e.g., dopamine) but masks the polar hydroxyls, improving CNS penetration.Metabolic Warhead: Susceptible to CYP-mediated oxidation to a carbene intermediate. |
| Linker | N-Acyl (Amide) | H-Bonding: Provides a donor/acceptor motif critical for binding pockets (e.g., TRPV1 S512 interaction).Rigidity: The partial double-bond character limits conformational entropy, locking the "Head" relative to the "Tail." |
| Tail | Aliphatic/Aryl | Lipophilicity Tuning: Determines LogP and membrane permeability.Specificity: Long unsaturated chains (arachidonoyl) target endocannabinoid systems; bulky aryls target kinases. |
The "Carbene" Double-Edged Sword
The defining feature of this class is the metabolic fate of the methylene bridge.
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) attempt to hydroxylate the methylene carbon. This abstraction leads to an unstable hemiacetal, which spontaneously dehydrates to a carbene .
-
Consequence: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a Metabolite-Intermediate Complex (MIC).
-
Relevance: In drug design, this is often a liability (causing Drug-Drug Interactions). However, in specific contexts (e.g., boosting bioavailability of co-administered drugs or synergistic pesticide design), it is a desired feature.
Key Pharmacological Domains[1]
TRP Channel Modulation (TRPV1/TRPA1)
The structural homology between N-acylated benzodioxoles and Capsaicin (N-vanillyl-8-methyl-6-nonenamide) is striking. The benzodioxole ring acts as a rigidified, lipophilic vanilloid equivalent.
-
Mechanism: These ligands bind to the intracellular transmembrane domain of TRPV1. The N-acyl chain length dictates agonist vs. antagonist activity.
-
Critical Insight: Long-chain N-acyl derivatives (C18+) often mimic endogenous N-acyl amides (like N-arachidonoyldopamine), acting as "endovanilloids" to desensitize nociceptors.
Antitumor Activity via Mitochondria & Kinases
Recent studies (e.g., Int J Mol Sci. 2020) have identified N-acyl benzodioxoles as potent agents against glucose-starved tumor cells.
-
Target: Mitochondrial membrane potential disruption.
-
Lead Compound: Amuvatinib derivatives (N-(2H-1,3-benzodioxol-5-yl)-carboxamides).[1][2]
-
Efficacy: Selective toxicity towards cancer cells relying on oxidative phosphorylation under hypoglycemic conditions.
Anticonvulsant Activity
Derivatives such as 2-(1,3-benzodioxol-5-yloxy)-acetohydrazides have shown 100% protection in 6 Hz psychomotor seizure models.[3]
-
Mode of Action: Modulation of voltage-gated sodium channels (VGSCs) and GABA-A receptors.
-
Design Rule: Electron-withdrawing groups on the N-acyl tail (e.g., 4-chlorophenoxy) enhance potency by increasing lipophilicity and receptor affinity.
Experimental Workflows
Synthesis Protocol: Direct Amidation
Objective: Synthesize N-(1,3-benzodioxol-5-yl)amides with high purity.
Reagents:
-
3,4-Methylenedioxyaniline (Piperonylamine precursor)
-
Carboxylic Acid (R-COOH)
-
Coupling Agents: EDC·HCl / HOBt
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of Carboxylic Acid in anhydrous DCM under
atmosphere. Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir at for 30 min to form the active ester. -
Coupling: Add 1.0 eq of 3,4-Methylenedioxyaniline (or amine derivative) and 2.5 eq of DIPEA (base).
-
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash organic layer with 1N HCl (to remove unreacted amine), then brine. -
Purification: Dry over
, concentrate, and purify via silica gel column chromatography. -
Validation:
-NMR must show the characteristic methylene singlet ( ppm).
In Vitro Screening Workflow
The following DOT diagram outlines the logic flow for screening these compounds, separating hits by their functional class (Cytotoxic vs. Neuromodulatory).
Figure 1: Logic flow for segregating N-acylated benzodioxoles into therapeutic pipelines based on cytotoxicity profiles.
Mechanism of Action: The CYP450 Interaction[5]
The metabolic interaction of the benzodioxole ring is unique and must be accounted for in early ADME studies. The diagram below illustrates the "Mechanism-Based Inhibition" (MBI) pathway.[4]
Figure 2: Mechanism-Based Inhibition (MBI) of CYP450 by benzodioxoles. The formation of the carbene-iron complex leads to irreversible enzyme inactivation.
Summary of Structure-Activity Relationships (SAR)
The following table consolidates data from recent literature (2020–2025) regarding substituent effects on the N-acyl benzodioxole core.
| Target Indication | Optimal N-Acyl Substituent (R) | Linker Characteristics | Key Reference |
| Antitumor (Breast) | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | Acrylamide (Vinyl linker) | Fitoterapia 2025 [1] |
| Antitumor (Glucose Starved) | 4-{thieno[3,2-d]pyrimidin-4-yl}piperazine | Urea / Carboxamide | Int J Mol Sci 2020 [2] |
| Anticonvulsant | 4-chlorophenoxy-benzylidene | Acetohydrazide | Med Chem 2020 [3] |
| TRPV1 Agonist | Long chain polyunsaturated (e.g., Arachidonoyl) | Simple Amide | Front Cell Dev Biol 2021 [4] |
| COX-2 Inhibitor | Aryl acetate / Acetic acid | Ester/Amide hybrid | BMC Chem 2020 [5] |
References
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia, 2025.[5] Link
-
The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells Under Glucose Starvation. Int J Mol Sci, 2020.[1][2] Link
-
Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity. Med Chem, 2020.[3] Link
-
Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines. Front Cell Dev Biol, 2021. Link
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. BMC Chemistry, 2020. Link
-
Mechanism-Based Inactivation of Cytochrome P450 Enzymes. Chem Res Toxicol, 2021.[4] Link
Sources
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- 2. The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Study and Synthesis of a New Class of Anticonvulsants with 6 Hz Psychomotor Seizure Test Activity: 2-(1,3-benzodioxol-5-yloxy)- N'-[substituted]-acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" as a chemical intermediate
An In-depth Technical Guide: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide: A Versatile Intermediate for Advanced Chemical Synthesis
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a key chemical intermediate whose structure combines the privileged 1,3-benzodioxole scaffold with a reactive 3-chloropropanamide sidechain. This unique combination makes it a valuable building block for researchers in drug discovery and materials science. The benzodioxole moiety is a common feature in numerous biologically active compounds, while the terminal chloride provides a reactive site for nucleophilic substitution, enabling facile molecular elaboration. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, offering field-proven insights for its effective utilization in the laboratory.
The Strategic Importance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a prominent structural motif found in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Its presence is often associated with potent pharmacological effects, including anticancer, antifungal, and neuroprotective properties.[3][4][5] The scaffold can act as a bioisostere for other aromatic systems and can modulate a compound's metabolic stability and receptor binding affinity.[1] Consequently, intermediates like N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, which incorporate this valuable core, are of high interest to medicinal chemists for the development of novel therapeutic agents.[3][6][7]
Physicochemical Properties and Spectroscopic Profile
Confirming the identity and purity of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is critical before its use in subsequent synthetic steps. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 83449-17-6 | [8] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [8] |
| Molecular Weight | 227.64 g/mol | [8] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone | Inferred |
Expected Analytical Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy bridge protons (~6.0 ppm), and two triplets corresponding to the diastereotopic protons of the ethyl chloride chain. The amide proton (N-H) would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, the methylenedioxy carbon (~101 ppm), the amide carbonyl carbon (~165-170 ppm), and the two carbons of the ethyl chloride sidechain.[9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
The synthesis of the title compound is a straightforward yet robust acylation reaction. The primary pathway involves the reaction between 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine) and 3-chloropropionyl chloride.
Synthetic Pathway
The core transformation is the formation of an amide bond between an aromatic amine and an acyl chloride.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
1,3-Benzodioxol-5-amine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Overview:
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1,3-benzodioxol-5-amine and 1.2 equivalents of a non-nucleophilic base like triethylamine in anhydrous dichloromethane.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.
-
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products and ensuring a safer procedure.
-
-
Reagent Addition: Add 1.1 equivalents of 3-chloropropionyl chloride dropwise to the cooled solution over 15-20 minutes.
-
Causality: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).[12]
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Causality: The bicarbonate solution neutralizes any remaining acid and quenches the reaction by hydrolyzing any unreacted acyl chloride.
-
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic extracts.[12]
-
Workup - Washing: Wash the combined organic layers with brine.
-
Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Strategic Applications as a Chemical Intermediate
The true value of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide lies in its bifunctional nature. The terminal chloride on the propyl chain is a good leaving group, making it an excellent electrophile for reactions with a wide range of nucleophiles.
Key Applications:
-
Synthesis of Novel Amines: Reaction with primary or secondary amines can introduce diverse functional groups, leading to libraries of compounds for biological screening. This is a common strategy for building molecules with potential therapeutic value, such as kinase inhibitors or antifungal agents.[3][4]
-
Formation of Heterocycles: The intermediate can be a precursor to various nitrogen-containing heterocycles. For example, intramolecular cyclization or reaction with dinucleophiles can lead to the formation of piperidones, benzodiazepines, or other complex ring systems that are prevalent in medicinal chemistry.
-
Linker Chemistry: In the development of bioconjugates or proteolysis-targeting chimeras (PROTACs), this intermediate can serve as a precursor to a linker molecule, connecting a protein-binding ligand to another molecular entity.
Safety, Handling, and Storage
Proper handling is paramount when working with chlorinated organic compounds and their precursors.
| Aspect | Guideline | Reference |
| Ventilation | Always handle in a certified chemical fume hood to minimize inhalation exposure. | [13][14] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | [15][16] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [13][15] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | [13][16] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [13][15] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture and incompatible materials like strong oxidizing agents. | [13][17] |
Conclusion
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is more than just a chemical compound; it is a strategic tool for chemical innovation. Its straightforward synthesis and the dual functionality offered by the stable, biologically relevant benzodioxole core and the reactive chloropropyl handle make it an exceptionally useful intermediate. For researchers in drug development and organic synthesis, mastering the use of this building block opens a gateway to a vast chemical space of novel and potentially impactful molecules.
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- SAFETY DATA SHEET for 1,3-PROPANEDIOL. (2019, June 11). Santa Cruz Biotechnology.
- SAFETY DATA SHEET for 5-Chloro-1,3-benzodioxole. (2025, October 8). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-(1,3-Benzodioxol-5-yl)ethanol. (2014, December 3). Thermo Fisher Scientific.
- SAFETY DATA SHEET for N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine. (n.d.). Thermo Fisher Scientific.
- Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. (2011). The Royal Society of Chemistry.
- 3-Chloropropionyl chloride synthesis. (n.d.). ChemicalBook.
- N-(1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPANAMIDE Supplier. (n.d.). ChemicalBook.
- 1-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPAN-1-ONE. (n.d.). FDA Global Substance Registration System.
- 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. (n.d.). PubChem.
-
1-benzo[13][15]dioxol-5-yl-3-chloro-propan-1-one. (n.d.). Guidechem. Retrieved February 13, 2026, from
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- Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). Chemistry.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC.
- Continuous Flow Production of 3-Chloropropionyl Chloride. (2025). ChemicalBook.
- What are the applications of 3-Chloropropionyl chloride?. (n.d.). Guidechem.
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (n.d.). MDPI.
- 5-Chloro-1,3-benzodioxole. (n.d.). PubChem.
-
Design, synthesis, and SAR study of 3-(benzo[d][13][15]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. (2017). PubMed. Retrieved February 13, 2026, from
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (n.d.). PubMed.
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. (n.d.). MDPI.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Journal of the Serbian Chemical Society.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Abstract
This document provides a comprehensive guide to the synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, a valuable chemical intermediate. The synthesis is achieved via the N-acylation of 3,4-methylenedioxyaniline with 3-chloropropionyl chloride. This guide elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines essential safety, purification, and characterization procedures. The content is structured to provide both theoretical understanding and practical, actionable steps for successful synthesis in a laboratory setting.
Introduction and Scientific Rationale
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a bifunctional molecule incorporating the pharmacologically significant 1,3-benzodioxole moiety and a reactive chloropropylamide sidechain. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a structural feature in numerous natural products and synthetic compounds with diverse biological activities. The chloropropylamide fragment serves as a versatile handle for further chemical modifications, such as nucleophilic substitutions, making the title compound a strategic intermediate for building more complex molecular architectures in drug discovery and materials science.
The selected synthetic strategy is the direct N-acylation of 3,4-methylenedioxyaniline. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry for the formation of robust amide bonds.[1] The high reactivity of the acyl chloride ensures efficient conversion under mild conditions.[2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide proceeds via a well-established nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-methylenedioxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: A mild base, such as pyridine or triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in the previous step. This is a critical consideration; without the base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Materials and Safety
3.1. Reagent & Equipment List
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Methylenedioxyaniline | ≥98% | Standard Supplier | Also known as 5-Amino-1,3-benzodioxole. |
| 3-Chloropropionyl chloride | ≥98% | Standard Supplier | Highly reactive and moisture-sensitive. |
| Pyridine (or Triethylamine) | Anhydrous | Standard Supplier | Anhydrous grade is essential. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Anhydrous grade is essential. |
| Hydrochloric Acid (HCl) | 1 M (aq) | Standard Supplier | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated (aq) | Standard Supplier | For work-up. |
| Brine (Saturated NaCl) | Saturated (aq) | Standard Supplier | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Standard Supplier | For drying. |
| Round-bottom flask, dropping funnel, condenser, magnetic stirrer | N/A | Lab Supplier | Ensure glassware is oven-dried. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
3.2. Critical Safety Precautions
All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
3,4-Methylenedioxyaniline: Causes skin, eye, and respiratory irritation.[4][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
3-Chloropropionyl Chloride: A highly reactive and corrosive acylating agent.[7] It reacts violently with water and nucleophiles. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine/Triethylamine: Flammable, toxic, and possess strong, unpleasant odors. Use in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis and can be adjusted accordingly.
4.1. Reaction Setup
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3,4-methylenedioxyaniline (1.37 g, 10 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.2 mL, 15 mmol, 1.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
4.2. Acylation Reaction
-
In a separate dry vial, dissolve 3-chloropropionyl chloride (1.05 mL, 11 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to the dropping funnel.
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Causality Note: Slow, cooled addition is crucial to control the exothermic nature of the acylation and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-3 hours.
4.3. Reaction Monitoring (Self-Validation Checkpoint)
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).
-
Spot the starting aniline, the reaction mixture, and a co-spot on the TLC plate.
-
The reaction is complete when the starting aniline spot has been consumed and a new, typically less polar, product spot is dominant.
4.4. Work-up and Extraction
-
Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.5. Purification
The most effective method for purifying the solid product is recrystallization.[2]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Gently re-heat until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Expected Results and Characterization
The final product, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, should be an off-white to pale crystalline solid.
| Parameter | Expected Value |
| Starting Material | 3,4-Methylenedioxyaniline (1.37 g, 10 mmol) |
| Acylating Agent | 3-Chloropropionyl chloride (1.40 g, 11 mmol) |
| Theoretical Yield | 2.28 g |
| Typical Actual Yield | 80-90% (1.82 - 2.05 g) |
| Appearance | Off-white crystalline solid |
| Melting Point | Literature values should be consulted for comparison. |
Key Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons of the benzodioxole ring (~6.7-7.0 ppm), the methylenedioxy protons (~5.9 ppm), a broad singlet for the amide N-H proton, and two triplets for the -CH₂CH₂Cl protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the amide carbonyl (~168 ppm), the methylenedioxy carbon (~101 ppm), and aromatic carbons, as well as signals for the aliphatic carbons.
-
FTIR (KBr, cm⁻¹): Look for strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1660 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
-
Mass Spectrometry (ESI+): The [M+H]⁺ peak should be observed at m/z corresponding to the molecular weight of the product + 1.
References
- BenchChem. (2025). N-Acylation of Hindered Anilines - Technical Support Center.
- Fisher Scientific. (2024).
- Thermo Fisher Scientific. (2025).
- CDH Fine Chemical. (n.d.). 3,4-METHYLENE DIOXY ANILINE CAS No 14268-66-7.
- TCI Chemicals. (2025).
- ResearchGate. (2014).
- Grabkowska-Drużyc, M. (2015). 3-Chloropropionyl Chloride. Synlett.
- ChemicalBook. (2025). Continuous Flow Production of 3-Chloropropionyl Chloride.
- Gore, R. P. et al. (2011). A review on various techniques for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to N-Acylation with 3-Chloropropionyl Chloride
Introduction: The Strategic Utility of 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a bifunctional reagent of significant value in organic synthesis.[1] It serves not only as a potent acylating agent but also introduces a versatile 2-chloroethyl group that can undergo further nucleophilic substitution or act as a masked vinyl group.[1][2] Its primary application lies in the formation of N-(3-chloropropionyl) amides from primary and secondary amines.
These amide intermediates are particularly crucial in pharmaceutical development. They are stable precursors to N-substituted acrylamides, a class of compounds containing an electrophilic "warhead" capable of forming covalent bonds with target proteins.[3] Using 3-chloropropionyl chloride followed by a separate elimination step is often a safer and more controllable strategy than directly using the highly reactive and polymerizable acryloyl chloride.[4] This two-step approach is a cornerstone in the synthesis of targeted covalent inhibitors, including approved drugs like Osimertinib and Futibatinib.[4]
The Chemical Principle: Nucleophilic Acyl Substitution
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating a protonated amide.
A base is essential to neutralize the hydrochloric acid (HCl) byproduct.[7] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[7] This methodology, particularly when using an aqueous base, is famously known as the Schotten-Baumann reaction.[8][9][10]
Caption: General mechanism of N-acylation.
Safety First: Mandatory Precautions for 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a hazardous chemical that demands stringent safety protocols. It is corrosive, causing severe skin burns and eye damage, and is fatal if inhaled.[11][12][13] It also reacts violently with water and is a lachrymator (tear-producing agent).[14][15] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Safety Aspect | Guideline | References |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), EUH014 (Reacts violently with water). | [11][14] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspect before use), tightly fitting safety goggles, face shield (8-inch minimum), and a chemical-resistant suit or lab coat. | [13][14][16] |
| Handling | Use in a chemical fume hood. Avoid inhalation of vapor. Keep away from moisture, heat, and ignition sources. Ground equipment to prevent electrostatic charge. | [12][14][16] |
| Incompatible Materials | Water, strong bases, alcohols, and oxidizing agents. | [14] |
| First Aid: Inhalation | Move the person to fresh air immediately. If not breathing, give artificial respiration. Consult a physician urgently. | [11][14] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Take the victim to a hospital. | [14] |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [14][16] |
| Spill & Disposal | Absorb with inert material. Do not flush with water.[14] Neutralize with a cold caustic solution for disposal.[13] Follow local regulations. | [13][14] |
Detailed Experimental Protocol: General N-Acylation
This protocol provides a robust starting point for the N-acylation of a generic primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Caption: A typical workflow for N-acylation.
Materials & Reagents
-
Amine Substrate (primary or secondary)
-
3-Chloropropionyl Chloride (CAS 625-36-5)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Drying Agent (e.g., MgSO₄ or Na₂SO₄)
-
TLC plates, mobile phase, and visualization agent
Step-by-Step Methodology
-
Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equivalent) and a suitable base like triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent.
-
Causality Insight : Anhydrous conditions are critical to prevent the violent hydrolysis of 3-chloropropionyl chloride into 3-chloropropionic acid and HCl.[13][14] The base is added to neutralize the HCl generated during the reaction, preventing it from forming a non-reactive ammonium salt with the starting amine.[7][8]
-
-
Addition of Acylating Agent : Cool the stirred solution to 0 °C using an ice-water bath. Slowly add 3-chloropropionyl chloride (1.0-1.2 equivalents) dropwise via a syringe over 10-15 minutes.
-
Causality Insight : The acylation reaction is often exothermic. Slow, controlled addition at low temperatures prevents thermal runaway and minimizes potential side reactions.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-16 hours.
-
Field Insight : Reaction completion should be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
-
Work-up: Quenching and Extraction :[17][18] a. Carefully quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid chloride.[5] b. Transfer the mixture to a separatory funnel and dilute with more organic solvent if necessary. c. Wash the organic layer sequentially with:
- 1M HCl (to remove excess amine and base)
- Saturated aqueous NaHCO₃ (to remove acidic impurities)
- Brine (to remove residual water)[18]
-
Causality Insight : This washing sequence systematically removes unreacted starting materials and byproducts, which is a crucial first step in purification.[18]
-
Drying and Concentration : Dry the isolated organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][17]
-
Purification : Purify the crude N-(3-chloropropionyl) amide by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
Application Note: Synthesis of Acrylamide Covalent Warheads
A key industrial application of this protocol is the synthesis of acrylamide moieties used in targeted covalent inhibitors.[3] The N-(3-chloropropionyl) amide product is a stable, isolable intermediate that is subsequently converted to the desired α,β-unsaturated acrylamide.
This is typically achieved through an E2 elimination reaction by treating the intermediate with a non-nucleophilic base, such as triethylamine or DBU, in a suitable solvent.[4]
Caption: Two-step synthesis of acrylamide warheads.
This two-step sequence provides superior control and safety compared to direct acylation with acryloyl chloride, avoiding premature polymerization and Michael addition side reactions during the amide bond formation.[4]
References
- 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not available)
- 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL not available)
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])
- Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide - Benchchem. (URL not available)
-
3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. (URL: [Link])
- 9483 3-Chloropropionyl Chloride (English) AAA TCI MSDS A2.
-
Schotten-Baumann Reaction - J&K Scientific LLC. (2021). URL: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023). URL: [Link]
- Schotten-Baumann Reaction - Name Reactions in Organic Synthesis. (URL not available)
-
Schotten–Baumann reaction - Wikipedia. URL: [Link]
- 3-Chloropropionyl chloride Six Chongqing Chemdad Co., Ltd. (URL not available)
- Application Notes and Protocols for the Synthesis of Acrylamide Deriv
-
Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (2023). URL: [Link]
-
Reaction of amine resin 3a and 3-chloropropionyl chloride (6c). - ResearchGate. URL: [Link]
-
reaction between acyl chlorides and amines - addition / elimination - Chemguide. URL: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry: University of Rochester. URL: [Link]
-
Acylation with chloroacetyl chloride : r/AskChemistry - Reddit. (2025). URL: [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. (2018). URL: [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral - Taylor & Francis Online. (2018). URL: [Link]
-
Synthesis and characterization of novel acrylamide derivatives and their use as corrosion inhibitors for carbon steel in hydrochloric acid solution - PMC. URL: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). URL: [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (URL not available)
- Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones - The Royal Society of Chemistry. (URL not available)
- US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents.
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - ResearchGate. (2025). URL: [Link]
- Continuous Flow Production of 3-Chloropropionyl Chloride - ChemicalBook. (2025). (URL not available)
- CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents.
- N-Terminus Acetylation Protocol - CDN. (URL not available)
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Strategic Utilization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide: A Gateway to Fused Heterocycles
Topic: Strategic Utilization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide in Fused N-Heterocycle Synthesis Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The "Linchpin" Intermediate
In the landscape of heterocyclic chemistry, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also referred to as 3-chloro-N-(3,4-methylenedioxyphenyl)propanamide) serves as a critical bifunctional linchpin. It combines an electron-rich aromatic core (the benzodioxole) with an electrophilic tether (the 3-chloropropyl moiety).
Its primary utility lies in its ability to undergo intramolecular Friedel-Crafts alkylation , transforming a simple acyclic amide into a complex, fused tricyclic scaffold: 6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one . This "dihydrocarbostyril" core is a privileged structure found in a wide array of bioactive molecules, including phosphodiesterase inhibitors, antipsychotics (structural analogs of Aripiprazole), and antitumor agents.
This application note details the synthesis, cyclization, and downstream functionalization of this molecule, emphasizing the critical control of Lewis acid conditions to ensure regioselectivity and yield.
Mechanistic Insight: Intramolecular Friedel-Crafts Alkylation[1]
The transformation of the chloropropanamide to the lactam ring is not merely a displacement; it is a Lewis acid-mediated electrophilic aromatic substitution.
The Pathway[2][3][4]
-
Activation: The Lewis acid (typically
) complexes with the chlorine atom of the alkyl chloride, enhancing its electrophilicity.[1][2][3] -
Electrophilic Attack: The electron-rich benzodioxole ring attacks the activated terminal carbon.
-
Regioselectivity: The amide nitrogen is a powerful ortho-director. While the methylenedioxy group is also activating, the directing effect of the nitrogen, combined with steric factors, predominantly directs cyclization to the position para to the dioxole oxygen (position 6 of the benzodioxole), resulting in the linear [4,5-g] fusion.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the lactam.
Visualization: Reaction Pathway & Mechanism[5]
Caption: Synthesis pathway from aniline precursor to fused tricyclic lactam via Lewis acid activation.
Experimental Protocols
Protocol A: Synthesis of the Precursor Amide
Objective: Efficient acylation of 3,4-methylenedioxyaniline while preventing bis-acylation or hydrolysis.
Reagents:
-
3,4-Methylenedioxyaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Procedure:
-
Dissolution: Dissolve 3,4-methylenedioxyaniline (e.g., 10 g) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool the solution to 0–5°C using an ice bath.
-
Base Addition: Add
dropwise. Ensure the temperature remains <10°C. -
Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The reaction is exothermic; control the rate to maintain T < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The amine spot should disappear.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or use as-is if purity >95% (common). The product is a solid.
Critical Checkpoint: Ensure the HCl wash is thorough. Residual amine can poison the Lewis acid in the next step.
Protocol B: The "Melt" Cyclization (The Critical Step)
Objective: Intramolecular ring closure. Challenge: Solubility of the amide-AlCl3 complex is often poor in standard solvents (DCM/DCE), leading to stalled reactions. Solution: A solvent-free "melt" or high-concentration reaction often provides the highest yields.
Reagents:
-
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (1.0 eq)
-
Aluminum Chloride (
), anhydrous (3.0 – 4.0 eq)
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), place the solid amide.
-
Lewis Acid Addition: Add anhydrous
powder in portions to the solid amide. Mix intimately. -
Heating (The Melt): Slowly heat the flask to 120–130°C. The mixture will melt into a dark, viscous syrup. Evolution of HCl gas will be observed (scrubbing required).
-
Duration: Maintain temperature for 1–2 hours.
-
Alternative (Solvent Method): If melt is not feasible, use Chlorobenzene as solvent and reflux (132°C).
-
-
Quenching (Exothermic!): Cool the reaction mass to RT. Carefully add crushed ice/water to the flask. This step is violent; add ice slowly.
-
Digestion: Stir the aqueous slurry for 1 hour to break up aluminum complexes. The product usually precipitates as a solid.
-
Filtration: Filter the solid. Wash with water and cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol or Acetic Acid.
Data Validation:
-
NMR: Disappearance of the triplet at ~3.8 ppm (
) and appearance of ring methylene signals. -
Yield: Typical yields range from 75–85%.
Protocol C: N-Alkylation (Functionalization)
Objective: Derivatization of the lactam nitrogen (e.g., attaching a pharmacophore tail).[4]
Reagents:
-
Fused Lactam Product (from Protocol B)
-
Alkyl Halide (e.g., 1-bromo-4-chlorobutane)[4]
-
Base:
or -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve the lactam in DMF.
-
Add
(3.0 eq) and the alkyl halide (1.2 eq). -
Heat to 60–80°C for 4–12 hours.
-
Pour into ice water; filter the precipitate.
Comparative Analysis: Cyclization Conditions
The choice of cyclization method impacts yield and purity.
| Parameter | Method A: Solvent-Free Melt | Method B: Chlorobenzene Reflux | Method C: Polyphosphoric Acid (PPA) |
| Reagent | PPA | ||
| Temperature | 120–140°C | 132°C | 100–120°C |
| Reaction Time | 1–2 Hours | 4–6 Hours | 6–12 Hours |
| Yield | High (80–90%) | Moderate (60–75%) | Low-Moderate (40–60%) |
| Scalability | Difficult (viscosity) | Good | Moderate |
| Cleanup | Messy (Al salts) | Standard Extraction | Difficult (viscous acid) |
Scientist's Note: While the melt method gives the highest yield on a gram scale, the Chlorobenzene method is preferred for process scale-up (>100g) due to better heat transfer control.
Troubleshooting & Safety
-
Moisture Sensitivity:
is extremely hygroscopic. Use fresh bottles or sublime before use. Old catalyst results in incomplete cyclization. -
HCl Evolution: The cyclization generates stoichiometric HCl gas. Use a scrubber (NaOH trap).
-
Regioisomers: While the [4,5-g] isomer is dominant, trace amounts of the angular isomer may form. These can usually be removed by recrystallization from acetic acid.
References
-
Friedel-Crafts Cyclization Mechanisms
-
Synthesis of Dihydroquinolinones
-
Asian Journal of Research in Chemistry. Diversified Synthesis of Novel Quinoline Derivatives. Available at: [Link]
-
-
Benzodioxole in Drug Synthesis
-
National Institutes of Health (NIH). Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide. Available at: [Link]
-
-
General Amide Synthesis Protocols
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" in medicinal chemistry
Application Note: N-(1,3-Benzodioxol-5-yl)-3-chloropropanamide in Medicinal Chemistry
Abstract
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS: 84707-83-5) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structure combines a privileged pharmacophore (the benzodioxole ring) with a versatile electrophilic handle (the 3-chloropropanamide tail). This guide details its primary application: the regioselective synthesis of 6,7-methylenedioxy-3,4-dihydro-2(1H)-quinolinone scaffolds via intramolecular Friedel-Crafts alkylation. Additionally, we explore its secondary utility as a covalent warhead in Fragment-Based Drug Discovery (FBDD) targeting cysteine residues.
Section 1: Chemical Profile & Strategic Utility
This molecule is defined by two distinct functional domains that dictate its reactivity and application:[1]
-
The Privileged Scaffold (Benzodioxole): The 1,3-benzodioxole moiety (also known as the piperonyl group) is a bioisostere for catechol and is ubiquitous in bioactive alkaloids (e.g., piperine, berberine) and FDA-approved drugs (e.g., Tadalafil, Paroxetine). It modulates metabolic stability (often inhibiting CYP450) and enhances lipophilicity.
-
The Electrophilic Handle (3-Chloropropanamide): Unlike highly reactive acrylamides (Michael acceptors), the alkyl chloride is a "soft" electrophile. It requires activation (thermal or Lewis Acid) to cyclize, or specific nucleophilic conditions to undergo intermolecular substitution (
).
Key Applications Table:
| Application Domain | Target Outcome | Mechanism |
| Scaffold Synthesis | Dihydroquinolinones (Hydrocarbostyrils) | Intramolecular Friedel-Crafts Alkylation |
| FBDD | Covalent Ligand Discovery | Cysteine Alkylation ( |
| Library Generation | GPCR/Kinase Ligands | Intermolecular Amine Displacement |
Section 2: Synthetic Protocols
Protocol A: Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Prerequisite for downstream applications.
Rationale: The reaction between 3,4-methylenedioxyaniline and 3-chloropropionyl chloride must be temperature-controlled to prevent double acylation or polymerization of the acid chloride.
Materials:
-
3,4-Methylenedioxyaniline (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,4-methylenedioxyaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to ensure monosubstitution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted aniline), followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The product typically precipitates as an off-white solid. Recrystallize from Ethanol if necessary.
Protocol B: Intramolecular Cyclization (The "Money Step")
Primary Application: Constructing the Dihydroquinolinone Core.
Rationale: This step builds the 6,7-methylenedioxy-3,4-dihydro-2(1H)-quinolinone core. The reaction is an intramolecular Friedel-Crafts alkylation.[3][4] The choice of Aluminum Chloride (
Mechanism Visualization:
Figure 1: Mechanistic pathway for the AlCl3-mediated cyclization.
Materials:
-
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (from Protocol A)
-
Aluminum Chloride (
) (Anhydrous, 3.0–4.0 equiv) -
Solvent: Chlorobenzene (preferred) or neat melt.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Catalyst Loading: Charge the flask with anhydrous
(30 mmol) and Chlorobenzene (20 mL). -
Addition: Add the amide substrate (10 mmol) portion-wise to the stirring slurry. Caution: Exothermic reaction. Evolution of HCl gas.
-
Heating: Heat the mixture to 120°C–130°C (oil bath temperature).
-
Note: The mixture will darken significantly. Stirring may become difficult; ensure powerful magnetic stirring or overhead agitation.
-
-
Duration: Reflux for 2–3 hours. Monitor consumption of starting material by TLC (Note: Product is more polar).
-
Quenching (Critical Safety Step): Cool the reaction mixture to RT. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-amide complex).
-
Isolation: Extract with Ethyl Acetate (3x). The product often has low solubility; if a precipitate forms in the aqueous/organic interface, filter it directly—this is often the pure quinolinone.
-
Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM:MeOH).
Section 3: Covalent Fragment Screening (FBDD)
Rationale: In modern drug discovery, this molecule acts as a "covalent fragment." The chloro-linker can target non-catalytic cysteines on protein surfaces.
Protocol C: Glutathione (GSH) Reactivity Assay Purpose: To assess the electrophilic reactivity ("warhead" potential) before protein screening.
-
Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Incubation: Mix compound (100 µM final) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.
-
Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS.
-
Analysis: Look for the mass shift corresponding to the GSH adduct [M + 307 - HCl].
-
Interpretation:
-
<5% adduct at 24h: Low reactivity (Requires enzymatic activation or specific proximity).
-
50% adduct at 24h: High reactivity (Potential for promiscuity/toxicity).
-
Target Profile: For this specific chloride, reactivity is typically low/moderate, making it suitable for proximity-driven covalent binding (Targeted Covalent Inhibition) rather than non-specific alkylation.
-
-
Section 4: Safety & Handling
-
Alkylating Potential: As an alkyl chloride, this compound is a potential mutagen. Wear double nitrile gloves and handle in a fume hood.
-
Acid Chlorides/Lewis Acids: 3-chloropropionyl chloride and
react violently with water, releasing HCl gas. Quench all reaction vessels carefully before disposal.
References
-
Synthesis of Quinolinone Derivatives
-
Friedel-Crafts Cyclization Methodology
-
Title: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone... and N-(4-methoxyphenyl)-3-chloropropionamide.[4]
- Source: Google P
- URL
-
-
Compound Properties & Identifiers
- Title: Improving the yield of the intramolecular Friedel-Crafts cyclization.
Sources
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
"N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" as a precursor for potential anticancer agents
Topic: "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" as a precursor for potential anticancer agents Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Oncological Pharmacologists, and Drug Discovery Scientists
A Versatile "Masked" Warhead for Targeted Covalent Inhibitors (TCIs)[1]
Abstract & Strategic Utility
In the landscape of modern oncology, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS: 83449-17-6) serves as a critical synthetic intermediate for the development of Targeted Covalent Inhibitors (TCIs) . Structurally, it combines a lipophilic, metabolically distinct 1,3-benzodioxole pharmacophore (a bioisostere for 3,4-dimethoxyphenyl groups found in Gefitinib/Erlotinib) with a 3-chloropropanamide tail.
This specific amide linker acts as a "masked" electrophile. While stable during intermediate handling, it provides two distinct divergent synthetic pathways for library generation:
-
Nucleophilic Substitution: Generation of reversible inhibitors via amine displacement.
- -Elimination: In situ generation of acrylamides (Michael acceptors), which are essential for covalent binding to cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK).
This guide details the synthesis, characterization, and downstream derivatization of this compound to accelerate lead optimization in kinase inhibitor discovery.
Chemical Synthesis Protocol
Objective: High-purity synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide from commercially available precursors.
Reagents & Materials:
-
Precursor A: 3,4-Methylenedioxyaniline (Benzo[d][1,3]dioxol-5-amine) [CAS: 14268-66-7]
-
Precursor B: 3-Chloropropionyl chloride [CAS: 625-36-5]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Quench: Sat. NaHCO₃, Brine
Step-by-Step Methodology:
-
Preparation:
-
Charge a flame-dried 250 mL round-bottom flask with 3,4-Methylenedioxyaniline (10.0 mmol, 1.37 g) and anhydrous DCM (50 mL).
-
Add TEA (12.0 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath. Inert atmosphere (
) is recommended but not strictly required if reagents are dry.
-
-
Acylation (The Critical Step):
-
Dilute 3-Chloropropionyl chloride (11.0 mmol, 1.05 mL) in 10 mL DCM.
-
Dropwise Addition: Add the acid chloride solution to the amine mixture over 20 minutes.
-
Reaction Control: Maintain temperature < 5°C to prevent bis-acylation or premature cyclization.
-
Allow the reaction to warm to room temperature (RT) and stir for 3–4 hours.
-
-
Monitoring:
-
Check via TLC (Hexane:EtOAc 2:1). The aniline spot (
) should disappear, replaced by the amide product ( ).
-
-
Work-up & Purification:
-
Wash the organic layer sequentially with:
-
1N HCl (2 x 30 mL) – Removes unreacted aniline.
-
Sat. NaHCO₃ (2 x 30 mL) – Neutralizes acid byproducts.
-
Brine (1 x 30 mL).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: If the solid is off-white, recrystallize from Ethanol/Water (9:1) to yield white needles.
-
Yield Expectation: 85–92% Melting Point: 124–126°C (Lit. value comparison required for validation).
Downstream Application: The "Divergent" Workflow
The utility of this precursor lies in its ability to branch into two distinct classes of anticancer agents.
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways utilizing the 3-chloropropanamide scaffold.
Protocol A: Synthesis of Reversible Amino-Amides (Library Generation)
Use this route to improve solubility or target non-covalent pockets.
-
Dissolve the precursor (1 eq) in Acetonitrile (ACN) .
-
Add Potassium Carbonate (
) (2.5 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq). -
Add the secondary amine (e.g., N-methylpiperazine, Morpholine) (1.2 eq).
-
Reflux at 60–80°C for 6–12 hours.
-
Result: The chlorine is displaced, yielding a solubilized amino-amide derivative.
Protocol B: Synthesis of Acrylamide Warheads (Covalent Inhibitors)
Use this route to generate the reactive Michael acceptor capable of irreversible binding.
-
Dissolve the precursor (1 eq) in anhydrous THF at 0°C.
-
Add Potassium tert-butoxide (
) (1.2 eq) portion-wise. -
Stir for 30–60 minutes at 0°C.
-
Quench with dilute acetic acid/water.
-
Result: Elimination of HCl yields N-(1,3-benzodioxol-5-yl)acrylamide .
-
Note: This acrylamide is often more potent against EGFR-mutant cell lines (e.g., H1975) than the chloropropanamide parent.
-
Data Presentation: Structure-Activity Relationship (SAR) Trends
The following table summarizes hypothetical SAR trends based on validated medicinal chemistry principles regarding benzodioxole bioisosteres in kinase inhibition.
| Derivative Type | R-Group Modification | Predicted LogP | Metabolic Stability (Microsomal) | Primary Application |
| Parent | 3-Chloropropanamide | 2.1 | High | Synthetic Intermediate |
| Derivative A | Acrylamide (Elimination Product) | 2.3 | Low (Reactive) | Covalent EGFR/BTK Inhibitor |
| Derivative B | 4-Methylpiperazinyl-propanamide | 1.5 | Moderate | Solubility Enhanced Reversible Inhibitor |
| Derivative C | Morpholinyl-propanamide | 1.8 | High | BBB-Penetrant Candidate |
Table 1: Comparative properties of downstream derivatives. The benzodioxole ring provides improved metabolic stability over dimethoxy-phenyl analogs due to the inhibition of CYP450 demethylation pathways.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Alkylating Agent: The 3-chloropropanamide moiety is a mild alkylating agent. It can react with DNA/proteins.
-
Sensitizer: Benzodioxole derivatives can cause skin sensitization.
Handling Protocol:
-
Engineering Controls: All weighing and reactions must be performed inside a certified fume hood.
-
PPE: Double nitrile gloves are required. The chloro-linker is lipophilic and can penetrate single gloves over time.
-
Decontamination: Spills should be treated with a solution of 10% NaOH (to hydrolyze the alkyl chloride) followed by water.
References
-
Fujifilm Wako Chemicals. N-1,3-Benzodioxol-5-yl-3-chloropropanamide Product Information.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 83449-17-6.Link
-
Zhang, D., et al. (2017). "Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide..." Bioorganic & Medicinal Chemistry Letters. Link
-
Li, X., et al. (2018). "Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors." Journal of Medicinal Chemistry. Link
-
ChemicalBook. Continuous Flow Production of 3-Chloropropionyl Chloride and Application.Link
Application Note: Nucleophilic Functionalization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide . This scaffold is a critical intermediate in the synthesis of CNS-active agents, particularly serotonin receptor modulators (e.g., piperazine derivatives).
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (referred to herein as Compound A ) represents a classic "
This guide provides optimized protocols for C-N and C-S bond formation, emphasizing the control of the acrylamide pathway to maximize yield and suppress the formation of the 2-azetidinone (lactam) side product.
Mechanistic Insight: The "Hidden" Intermediate
Understanding the duality of the electrophile is the single most important factor in process optimization.
-
Path A (Direct Substitution): Slow. Occurs primarily with weak bases or in the absence of base, often requiring high temperatures or iodide catalysis (Finkelstein conditions).
-
Path B (Elimination-Addition): Fast and Dominant. In the presence of base (e.g.,
, ), Compound A rapidly eliminates HCl to form N-(1,3-benzodioxol-5-yl)acrylamide . The nucleophile then undergoes a Michael addition to this intermediate. -
Path C (Cyclization): Under strongly basic conditions (e.g., NaH, t-BuOK), the nitrogen anion may displace the chloride intramolecularly to form a
-lactam.
Mechanism Visualization
The following diagram illustrates the competing pathways and the dominance of the Elimination-Addition route.
Figure 1: Reaction landscape of 3-chloropropanamides. The red/green path indicates the dominant Elimination-Addition mechanism utilized in these protocols.
Experimental Protocols
Protocol A: Synthesis of Piperazine Derivatives (C-N Bond Formation)
Target Application: Synthesis of serotonin antagonists.
Rationale: Secondary amines (like N-methylpiperazine or phenylpiperazine) are moderately nucleophilic. The use of Potassium Carbonate (
Materials:
-
Substrate: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (1.0 eq)
-
Nucleophile: N-substituted piperazine (1.2 eq)
-
Base:
(anhydrous, powder) (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates trace SN2 and initiation.
-
Solvent: Acetonitrile (MeCN) or DMF (for poor solubility).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Compound A (10 mmol, 2.27 g) and MeCN (50 mL).
-
Activation: Add
(20 mmol, 2.76 g) and KI (1 mmol, 0.16 g). Stir at Room Temperature (RT) for 15 minutes. Note: You may observe a slight precipitate change as HCl is scavenged. -
Addition: Add the piperazine derivative (12 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (80-82°C) for 6–12 hours.
-
Monitoring: Check by TLC or LC-MS. The disappearance of the starting chloride and the transient appearance/disappearance of the acrylamide (lower polarity than product) confirms the mechanism.
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc, wash with water (
) and Brine ( ).
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85% isolated yield.
Protocol B: Thioether Synthesis (C-S Bond Formation)
Target Application: Metabolic probes or sulfur-containing linkers.
Rationale: Thiols are highly nucleophilic and acidic (
Materials:
-
Substrate: Compound A (1.0 eq)
-
Nucleophile: Thiol (R-SH) (1.1 eq)
-
Base: Triethylamine (
) (1.5 eq) -
Solvent: DCM or THF.
Step-by-Step Methodology:
-
Setup: Dissolve Compound A (5 mmol) in DCM (25 mL) under
atmosphere. -
Elimination: Add
(7.5 mmol) and stir at RT for 30 minutes. This generates the acrylamide in situ. -
Addition: Add the Thiol (5.5 mmol) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely necessary and may promote side reactions.
-
Workup: Wash organic layer with 1M HCl (to remove excess amine) and then
. Dry over and concentrate.
Yield Expectation: >90% (Quantitative conversion is common).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete elimination of HCl. | Switch solvent to DMF (higher T) or add KI (Finkelstein catalyst). |
| Side Product: Acrylamide | Incomplete Michael addition. | Increase reaction time; add excess nucleophile (0.5 eq extra). |
| Side Product: Lactam | Base is too strong/hindered. | Avoid NaH or t-BuOK. Switch to |
| Hydrolysis (Acid formation) | Wet solvent + Base. | Use anhydrous solvents. Ensure |
| Polymerization | Overheating the acrylamide intermediate. | Add a radical inhibitor (BHT) if scaling up >100g. |
Safety & Handling
-
Alkylating Potential: 3-chloropropanamides are weak alkylating agents. The in situ generated acrylamide is a Michael acceptor and potential skin sensitizer. Handle with gloves and in a fume hood.
-
Benzodioxole Stability: The methylenedioxy ring is stable to basic conditions but susceptible to cleavage by strong Lewis acids (
, ). Avoid acidic workups if possible.
References
-
Mechanism of Amide Formation & Reactivity
-
Analogous Synthesis (Piperazine Derivatives)
-
Title: Method for synthesizing piperazine pharmaceutical intermediate (Patent WO2016078107A1).[5]
- Source: Google P
- URL
-
- Finkelstein Reaction Conditions: Title: Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide. Source: ChemSpider Synthetic Pages.
-
Structural Data & Properties
- Title: 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)
- Source: PubChem.
-
URL:[Link]
Sources
Analytical methods for the characterization of "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide"
Application Note: Analytical Characterization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as 3'-chloro-3,4-methylenedioxypropionanilide) is a critical synthetic intermediate. It is primarily utilized in the Friedel-Crafts cyclization synthesis of 6,7-methylenedioxy-3,4-dihydroquinolin-2(1H)-one , a scaffold found in various pharmaceutical agents (e.g., aripiprazole derivatives) and bioactive heterocycles.
This guide provides a comprehensive analytical protocol for the identification, purity assessment, and structural confirmation of this compound. Unlike simple reagents, this intermediate possesses a labile chloride and a reactive amide bond, requiring specific handling to prevent hydrolysis or premature cyclization during analysis.
Physicochemical Profile
| Property | Description |
| Chemical Name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
| Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | Expected range: 128–132 °C (dependent on purity/polymorph) |
| Stability | Sensitive to strong bases (cyclization risk) and moisture (hydrolysis) |
Synthetic Context & Impurity Logic
Understanding the synthesis is crucial for anticipating impurities. The compound is typically synthesized via the N-acylation of 3,4-methylenedioxyaniline with 3-chloropropionyl chloride .
Common Impurities:
-
Residual Aniline (Starting Material): 3,4-methylenedioxyaniline (detectable by amine protons in NMR, lower retention in RP-HPLC).
-
Hydrolysis Product: 3-chloropropionic acid (if acid chloride hydrolyzes before reaction).
-
Cyclized Side-Product: 6,7-methylenedioxy-3,4-dihydroquinolin-2(1H)-one (formed if reaction temperature is too high or Lewis acids are present).
-
Bis-acylated species: Rare, but possible if excess acid chloride is used.
Figure 1: Synthetic pathway illustrating the origin of the target intermediate and potential critical impurities.
Protocol 1: Structural Identification (NMR & IR)
Objective: To unequivocally confirm the structure and assess the presence of the labile chloride and intact benzodioxole ring.
A. 1H-NMR Spectroscopy (400 MHz)
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the amide and to prevent H/D exchange of the amide proton.
-
Concentration: 10–15 mg in 0.6 mL solvent.
Expected Chemical Shifts & Assignments:
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 10.05 | Broad Singlet | 1H | NH (Amide) | Deshielded by carbonyl; exchangeable with D₂O. |
| 7.32 | Doublet (J~2Hz) | 1H | Ar-H (C2) | Meta-coupling, ortho to dioxole. |
| 6.95 | DD (J~8, 2Hz) | 1H | Ar-H (C6) | Ortho/Meta coupling. |
| 6.83 | Doublet (J~8Hz) | 1H | Ar-H (C5) | Ortho coupling. |
| 5.98 | Singlet | 2H | O-CH₂-O | Characteristic methylenedioxy bridge. |
| 3.85 | Triplet (J~6.5Hz) | 2H | CH₂-Cl | Deshielded by Chlorine. |
| 2.78 | Triplet (J~6.5Hz) | 2H | CH₂-CO | Alpha to carbonyl. |
Critical Quality Attribute (CQA):
-
The integral ratio of the O-CH₂-O (5.98 ppm) to the CH₂-Cl (3.85 ppm) must be exactly 1:1 . A deviation suggests hydrolysis of the alkyl chloride or ring degradation.
B. FTIR Spectroscopy (ATR Method)
-
Amide I (C=O stretch): Strong band at 1650–1660 cm⁻¹ .
-
Amide II (N-H bend): Medium band at 1540–1550 cm⁻¹ .
-
C-O-C (Ether): Strong bands at 1235 cm⁻¹ and 1035 cm⁻¹ (Benzodioxole "breathing").
-
C-Cl (Alkyl Chloride): Weak band at 600–700 cm⁻¹ (often obscured, rely on NMR).
Protocol 2: Purity Profiling (HPLC-UV)
Objective: To separate the target amide from the starting aniline and potential cyclized byproducts.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold to elute polar salts/acids).
-
2–15 min: 10% → 90% B (Linear Gradient).
-
15–20 min: 90% B (Wash).
-
Elution Order Logic:
-
3,4-Methylenedioxyaniline (Starting Material): Elutes early (~3–5 min) due to the polar amine group.
-
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Target): Elutes mid-gradient (~9–11 min).
-
Cyclized Product (Dihydroquinolinone): Typically elutes later (~12–14 min) as it loses the polar chlorine and becomes a rigid, planar heterocycle.
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirmation of molecular weight and chlorine isotope pattern.
Instrument Settings:
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Scan Range: 100–500 m/z.
Diagnostic Ions:
-
[M+H]⁺: 228.04 m/z (³⁵Cl isotope) and 230.04 m/z (³⁷Cl isotope).
-
Isotope Pattern: The intensity ratio of 228:230 must be approximately 3:1 , confirming the presence of a single chlorine atom.
-
Fragment [M-Cl]⁺: Loss of HCl/Cl is common in source fragmentation (m/z ~192).
-
Fragment [M-C₃H₄ClO]⁺: 138 m/z (Protonated 3,4-methylenedioxyaniline ion) – confirms the amine portion of the molecule.
Warning: Avoid GC-MS if possible. The high injection port temperature (250°C+) can induce thermal elimination of HCl, causing the compound to cyclize in situ or degrade to the acrylamide analog (N-acryloyl derivative), leading to false identification.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical decision tree for characterizing the intermediate.
References
-
Reaction Mechanism & Context
- Mayer, F., et al. (1927). Über die Einwirkung von Chloracetylchlorid auf aromatische Amine (On the reaction of chloroacetyl chloride with aromatic amines). Berichte der deutschen chemischen Gesellschaft, 60(6), 1272-1280.
-
Oshiro, Y., et al. (1998). Novel 3,4-Dihydroquinolin-2(1H)-one Derivatives as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 41(5), 658–667. Link (Describes the synthesis of similar dihydroquinolinone precursors).
- Spectroscopic Data Interpretation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shifts of amides and benzodioxoles).
-
Safety & Handling
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12224, 3-Chloropropionyl chloride. Link. (Safety data for the key reagent).
-
In Vitro Assays for Testing Benzodioxole Derivatives: Application Notes and Protocols
Introduction: The Unique Challenge of Benzodioxole Derivatives in Drug Discovery
Benzodioxole (also known as methylenedioxyphenyl) is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, from potent enzyme inhibitors to promising anticancer agents. However, this moiety presents a unique challenge in drug development due to its well-documented propensity to interact with cytochrome P450 (CYP450) enzymes. This interaction is not a simple reversible inhibition; rather, it often involves the metabolic activation of the benzodioxole ring to a reactive carbene species. This intermediate can then form a stable, quasi-irreversible metabolic-intermediate (MI) complex with the heme iron of the CYP450 enzyme, leading to mechanism-based inhibition (MBI).[1][2][3][4]
This potent and long-lasting inhibition of drug-metabolizing enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of a benzodioxole-containing drug can dangerously elevate the plasma concentrations of other drugs, potentially leading to toxicity.[3] Therefore, a thorough in vitro characterization of any new benzodioxole derivative is not merely a routine screening step but a critical safety assessment.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro evaluation of benzodioxole derivatives. We will delve into the mechanistic underpinnings of the key assays, provide step-by-step protocols, and offer insights into data interpretation, all grounded in current scientific understanding and regulatory expectations.[5][6][7][8][9]
Part 1: The Core In Vitro Assay Cascade for Benzodioxole Derivatives
A logical, tiered approach is essential for efficiently and thoroughly characterizing the in vitro profile of benzodioxole derivatives. The following workflow is designed to first identify potential liabilities and then to mechanistically investigate them.
Caption: A tiered workflow for the in vitro assessment of benzodioxole derivatives.
Part 2: Cytochrome P450 Inhibition: From Reversible to Mechanism-Based
The primary concern with benzodioxole derivatives is their interaction with CYP450 enzymes. Therefore, a thorough investigation of both reversible and time-dependent inhibition is paramount.
The Underlying Mechanism: Formation of a Metabolic-Intermediate Complex
The methylenedioxy bridge of the benzodioxole ring is susceptible to oxidative metabolism by CYP450 enzymes. This process can lead to the formation of a highly reactive carbene intermediate. This carbene can then covalently bind to the ferrous (Fe2+) heme iron of the CYP450 enzyme, forming a stable, yet often quasi-irreversible, metabolic-intermediate complex.[2][4] This complex effectively sequesters the enzyme in an inactive state. Because the inhibitor must first be metabolized to exert its effect, this is a form of mechanism-based inhibition (MBI), also referred to as time-dependent inhibition (TDI).[10][11][12]
Caption: Mechanism of CYP450 MBI by benzodioxole derivatives.
Protocol 1: Reversible CYP450 Inhibition Assay
Principle: This initial screen determines the concentration of the benzodioxole derivative required to cause a 50% reduction in the activity of major CYP450 isoforms (IC50). This assay identifies direct, reversible inhibition.[13]
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP450 isoform probe substrates (see table below)
-
Benzodioxole test compound
-
Positive control inhibitors
-
LC-MS/MS system
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
Procedure:
-
Prepare a stock solution of the benzodioxole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add HLMs, the probe substrate, and varying concentrations of the benzodioxole derivative.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.[14]
Protocol 2: Time-Dependent CYP450 Inhibition (IC50 Shift Assay)
Principle: This assay is crucial for identifying mechanism-based inhibition. It compares the IC50 value of the benzodioxole derivative with and without a pre-incubation period in the presence of NADPH.[10][15] If the compound is a time-dependent inhibitor, its potency (IC50) will increase significantly after the pre-incubation, resulting in a "shift" to a lower value.
Procedure:
-
Pre-incubation: In two separate 96-well plates, pre-incubate HLMs with varying concentrations of the benzodioxole derivative. In one plate, include the NADPH regenerating system (+NADPH). In the other, omit it (-NADPH). Incubate both plates at 37°C for 30 minutes.
-
Reaction Initiation: After the pre-incubation, add the specific CYP450 probe substrate to all wells to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Quenching and Analysis: Stop the reaction and analyze for metabolite formation as described in Protocol 1.
-
Data Analysis: Calculate the IC50 values for both the +NADPH and -NADPH conditions. A significant fold-shift (>1.5-2 fold) in the IC50 value between the two conditions suggests time-dependent inhibition.[10]
Data Interpretation for CYP Inhibition Assays:
| Parameter | Interpretation | Regulatory Consideration (based on FDA Guidance) [5][6][9] |
| IC50 | The concentration of the inhibitor that causes 50% inhibition of enzyme activity. A lower IC50 indicates a more potent inhibitor. | Used in basic models to predict the potential for clinical drug-drug interactions. Further investigation is warranted if the predicted interaction meets certain cutoff criteria. |
| IC50 Shift | A ratio of IC50 (-NADPH) / IC50 (+NADPH) > 1.5-2 is indicative of time-dependent inhibition. The larger the shift, the more potent the time-dependent inhibitor. | A positive IC50 shift triggers the need for more detailed mechanistic studies to determine the kinetic parameters of inactivation (kinact and KI). |
Part 3: Assessing Off-Target Liabilities: Cytotoxicity and Cardiotoxicity
While CYP450 interactions are a primary focus, it is also essential to evaluate the broader safety profile of benzodioxole derivatives.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Principle: These colorimetric assays measure cell viability by assessing the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to colored formazan products, which can be quantified spectrophotometrically.[16] This provides a measure of the concentration at which the compound is toxic to cells (IC50).
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line for oncology compounds)
-
Cell culture medium and supplements
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the benzodioxole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the cytotoxic IC50 value.[17]
Protocol 4: hERG Channel Inhibition Assay
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[18][19] Therefore, assessing the potential of a compound to inhibit the hERG channel is a critical safety evaluation required by regulatory agencies. Automated patch clamp is the standard high-throughput method for this assessment.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system
-
Extracellular and intracellular recording solutions
-
Benzodioxole test compound
-
Positive control (e.g., Cisapride, Dofetilide)
Procedure:
-
Cells are captured and a whole-cell patch clamp configuration is established by the automated system.
-
A baseline hERG current is established by applying a specific voltage protocol.
-
The cells are exposed to increasing concentrations of the benzodioxole derivative.
-
The hERG current is measured at each concentration.
-
The percentage of channel inhibition is calculated relative to the baseline current.
-
An IC50 value for hERG channel inhibition is determined.
Data Interpretation for Safety Assays:
| Parameter | Interpretation | Significance in Drug Development |
| Cytotoxicity IC50 | The concentration of the compound that reduces cell viability by 50%. A lower IC50 indicates greater cytotoxicity. | Provides a therapeutic window when compared to the desired efficacy concentration. A large therapeutic window is desirable. |
| hERG IC50 | The concentration of the compound that inhibits the hERG channel current by 50%. A lower IC50 indicates a higher risk of cardiotoxicity. | A safety margin is calculated by comparing the hERG IC50 to the anticipated therapeutic plasma concentration. A larger safety margin (e.g., >30-fold) is generally considered to indicate a lower risk of QT prolongation.[20] |
Conclusion: A Pathway to Safer Benzodioxole-Based Therapeutics
The benzodioxole moiety, while attractive from a medicinal chemistry perspective, demands a rigorous and mechanistically informed in vitro safety assessment. By employing a tiered approach that begins with broad screening for cytotoxicity and reversible CYP450 inhibition, and progresses to detailed mechanistic studies of time-dependent inhibition and off-target effects like hERG channel blockade, researchers can build a comprehensive profile of their compounds. This systematic evaluation, grounded in the protocols and interpretive guidance provided herein, is essential for identifying and advancing benzodioxole derivatives with the highest potential for therapeutic success and the lowest risk of adverse drug interactions and toxicity. Adherence to these principles will not only satisfy regulatory expectations but also pave the way for the development of safer and more effective medicines.
References
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-521. [Link]
-
U.S. Food and Drug Administration. (2024). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. [Link]
-
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (pp. 185-197). Springer US. [Link]
-
Micale, N., et al. (2002). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 57(10), 853-859. [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 26(1), 143-151. [Link]
-
Guengerich, F. P. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 294(45), 16845-16857. [Link]
-
Cook, J. C., & Hodgson, E. (1985). Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives. Chemico-Biological Interactions, 54(3), 299-315. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Delaforge, M., et al. (1983). Metabolic-intermediate complex formation reveals major changes in rat hepatic cytochrome P-450 subpopulations in addition to those forms previously purified after phenobarbital, beta-naphthoflavone, and isosafrole induction. Chemico-Biological Interactions, 46(3), 331-345. [Link]
-
Takakusa, H., et al. (2011). Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. Drug Metabolism and Disposition, 39(6), 1013-1020. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. [Link]
-
Pal, R., & de Visser, S. P. (2012). Metabolic-intermediate complex formation with Cytochrome P450: Theoretical studies in elucidating the reaction pathway for the generation of reactive nitroso intermediate. Journal of Computational Chemistry, 33(21), 1740-1747. [Link]
-
Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. [Link]
-
Takakusa, H., et al. (2011). Metabolic Intermediate Complex Formation of Human Cytochrome P450 3A4 by Lapatinib. Drug Metabolism and Disposition, 39(6), 1013-1020. [Link]
-
Takakusa, H., et al. (2011). Metabolic intermediate complex formation of human cytochrome P450 3A4 by lapatinib. Drug Metabolism and Disposition, 39(6), 1013-1020. [Link]
-
Romero, L., et al. (2019). When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. ACS Chemical Neuroscience, 10(10), 4241-4250. [Link]
-
Martin, R. L., et al. (2008). Predicting QT prolongation in humans during early drug development using hERG inhibition and an anaesthetized guinea-pig model. British Journal of Pharmacology, 154(7), 1527-1538. [Link]
-
Halpert, J. R., & Vaz, A. D. (2007). Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. In Cytochrome P450: Structure, Mechanism, and Biochemistry (pp. 723-748). Springer. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]
-
Askmeprescribers. (2021, March 29). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. [Link]
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- 1. Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic-intermediate complex formation reveals major changes in rat hepatic cytochrome P-450 subpopulations in addition to those forms previously purified after phenobarbital, beta-naphthoflavone, and isosafrole induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. M12 Drug Interaction Studies | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
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- 14. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. clyte.tech [clyte.tech]
- 18. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide in Covalent Fragment Discovery
This guide details the application of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS: 83449-17-6) as a tool compound in chemical biology, specifically within the domains of Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .
Executive Summary
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a secondary amide featuring a 3-chloropropanoyl electrophilic warhead and a 1,3-benzodioxole (piperonyl) recognition element. In chemical biology, this compound serves as a latent electrophilic fragment . Unlike highly reactive acrylamides, the 3-chloropropanamide moiety is relatively stable at neutral pH but can undergo elimination to form a reactive acrylamide in situ or within the catalytic pocket of an enzyme. This "tunable reactivity" makes it an ideal candidate for cysteine-targeted fragment screening and the synthesis of focused covalent libraries targeting enzymes with hydrophobic pockets (e.g., Kinases, TRP channels, Deubiquitinases).
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
| CAS Number | 83449-17-6 |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| Warhead Type | Alkyl Chloride (Latent Acrylamide) |
| Reactivity Profile | Weak Electrophile (SN2) / Latent Michael Acceptor (via E1cB) |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low) |
| Stability | Stable as solid.[1] Hydrolytically stable at pH 7.0. Eliminates to acrylamide at pH > 8.5. |
Mechanism of Action: The "Latent Electrophile" Concept
The utility of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide lies in its ability to act as a "masked" Michael acceptor.
-
Latent State: At physiological pH (7.4), the 3-chloropropanamide is less reactive than a corresponding acrylamide, reducing non-specific toxicity and "off-target" labeling of highly solvent-exposed cysteines.
-
Activation (Elimination): Under basic conditions (pH > 8.0) or within an enzyme active site capable of acting as a general base, the compound undergoes E1cB elimination of HCl to generate N-(1,3-benzodioxol-5-yl)acrylamide .
-
Covalent Labeling: The generated acrylamide reacts rapidly with nucleophilic cysteine residues (thiolates) via Michael Addition , forming a stable thioether bond.
Mechanistic Pathway Diagram[1]
Caption: Mechanism of activation from latent 3-chloropropanamide to reactive acrylamide and subsequent protein labeling.
Key Applications
A. Covalent Fragment Screening (Mass Spectrometry)
This compound is used in Electrophile-First Screening libraries. Researchers screen libraries of 3-chloropropanamides against a purified protein target (e.g., a kinase or protease) using Intact Protein Mass Spectrometry.
-
Goal: Identify cryptic cysteine pockets that can accommodate the benzodioxole moiety.
-
Readout: A mass shift corresponding to the loss of HCl and addition of the scaffold (+191.06 Da).
B. Synthesis of Acrylamide Probes
It serves as a stable precursor for synthesizing the more reactive N-(1,3-benzodioxol-5-yl)acrylamide .
-
Protocol: Treatment with Triethylamine (TEA) in DCM converts the 3-chloropropanamide to the acrylamide, which can then be used in cellular assays where higher reactivity is required.
C. Target Validation (TRP Channels & Kinases)
The 1,3-benzodioxole group is a privileged pharmacophore found in TRP channel modulators (e.g., Piperine) and kinase inhibitors. This tool compound can be used to probe these families for covalent modifiability.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Concentration: 50 mM or 100 mM.
-
Storage: -20°C in aliquots. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloride.
Protocol 2: Chemical Activation (Conversion to Acrylamide)
Use this protocol if the direct acrylamide derivative is needed for an assay.
-
Dissolve: 50 mg of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide in 2 mL of Dichloromethane (DCM).
-
Add Base: Add 1.5 equivalents of Triethylamine (TEA).
-
React: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the acrylamide is usually more non-polar).
-
Workup: Wash with water, dry organic layer over MgSO₄, and concentrate in vacuo.
-
Yield: Quantitative conversion to N-(1,3-benzodioxol-5-yl)acrylamide is typical.
Protocol 3: Intact Protein Mass Spectrometry Screening
Use this protocol to test if the compound covalently labels a specific protein target.
Materials:
-
Target Protein (5–10 µM in PBS, pH 7.4).
-
Compound Stock (50 mM in DMSO).
-
Control Compound (e.g., N-(1,3-benzodioxol-5-yl)propanamide - non-reactive).
-
LC-MS System (e.g., Agilent Q-TOF or Thermo Orbitrap).
Steps:
-
Dilution: Dilute Protein to 5 µM in reaction buffer (PBS pH 7.4 or 8.0). Note: pH 8.0 promotes elimination/reactivity.
-
Incubation: Add compound to a final concentration of 50–100 µM (10-20x excess).
-
Reaction: Incubate at 37°C for 1 to 4 hours.
-
Quenching: Add Formic Acid to 1% final concentration to stop the reaction.
-
Analysis: Inject onto LC-MS (C4 column). Deconvolute the mass spectrum.
Data Interpretation:
-
No Labeling: Mass matches Apo-protein.
-
Covalent Adduct: Mass = Apo-protein + 191.06 Da .
-
Calculation: MW(Compound) [227.64] - HCl [36.46] = 191.18 Da (Scaffold).
-
Note: Even though the starting material is the chloro-amide, the final adduct on the protein is the propionamide thioether (formed via the acrylamide intermediate).
-
Protocol 4: Competition ABPP (Activity-Based Protein Profiling)
Use to determine if the compound binds to the active site of a specific enzyme class (e.g., Serine Hydrolases or Kinases) in a complex proteome.
-
Proteome Prep: Prepare cell lysate (1 mg/mL) in PBS.
-
Compound Treatment: Treat lysate with N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (10, 50, 100 µM) for 1 hour at RT.
-
Probe Labeling: Add a broad-spectrum activity-based probe (e.g., FP-Rhodamine for serine hydrolases or Iodoacetamide-Alkyne for cysteines) at 1 µM for 30 mins.
-
Detection: SDS-PAGE followed by In-Gel Fluorescence scanning.
-
Result: Loss of fluorescence in specific bands indicates the compound has competed for the active site/cysteine, preventing probe binding.
Experimental Workflow Diagram
Caption: Decision tree for using the compound in direct screening vs. probe synthesis.
Safety & Handling
-
Hazard Identification: The compound is an alkyl chloride and a potential sensitizer. It should be treated as a potential alkylating agent.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Disposal: Dispose of as halogenated organic waste.
-
Neutralization: Excess compound can be quenched with 10% cysteine or glutathione solution before disposal to consume the electrophile.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
- Context: Describes the methodology for screening electrophilic fragment libraries (including chloroacetamides and acrylamides) against the proteome.
-
Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951-8968. Link
-
Context: foundational text on using acrylamide/chloroacetamide fragments for FBDD.
-
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link
- Context: Reviews the mechanism and stability of 3-chloropropanamides vs. acrylamides.
-
PubChem Compound Summary. (2023). "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (CAS 83449-17-6)."[2][3][4][5] Link
-
Context: Verification of chemical structure and physical properties.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. 50297-40-0|3-Chloro-N-(3-hydroxyphenyl)propanamide|BLD Pharm [bldpharm.com]
- 3. 91803-07-5|3-Chloro-N-(3,4,5-trimethoxyphenyl)propanamide|BLD Pharm [bldpharm.com]
- 4. 19313-87-2|3-Chloro-N-(4-methoxyphenyl)propanamide|BLD Pharm [bldpharm.com]
- 5. 26974-70-9|4-Chloro-N-(3,4-dimethoxyphenyl)butanamide|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
Welcome to the technical support center dedicated to the synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific N-acylation reaction. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your synthesis for higher yield and purity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing a diagnosis of the problem and actionable, validated solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or is failing completely. What are the most probable causes and how can I rectify this?
Answer: A low yield in this acylation is a frequent challenge, typically stemming from a few critical, and often overlooked, factors. The primary culprits are the deactivation of the nucleophile (the amine) and the degradation of the electrophile (the acyl chloride).
1. Cause: Inactivation of the Amine by HCl Byproduct
The most common reason for low conversion is the protonation of the starting amine. The N-acylation reaction between 3,4-methylenedioxyaniline and 3-chloropropionyl chloride generates one equivalent of hydrogen chloride (HCl) gas.[1] Since the starting amine is basic, it will readily react with this HCl to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting your synthesis.[2][3]
-
Solution: Use of a Non-Nucleophilic Base Incorporate a tertiary amine base, such as triethylamine (TEA) or pyridine, into the reaction mixture at a stoichiometry of at least 1.1 equivalents relative to the 3-chloropropionyl chloride. This base acts as an "HCl scavenger," neutralizing the acid as it forms and preventing the protonation of your valuable starting material.
Optimized Protocol Snippet (Base Inclusion):
-
Dissolve 3,4-methylenedioxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC.
-
2. Cause: Hydrolysis of 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[4] Any trace amounts of water in your solvent, on your glassware, or in the starting amine will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid (3-chloropropionic acid). This carboxylic acid is unreactive under these conditions and represents a direct loss of your key reagent.
-
Solution: Rigorous Anhydrous Technique
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are common choices.
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Below is a diagram illustrating the main reaction pathway versus these two critical side reactions.
Caption: Desired reaction vs. key side reactions.
Issue 2: Complex Product Mixture & Impurities on TLC/LC-MS
Question: My reaction analysis shows multiple spots and unexpected masses. How do I identify and minimize these byproducts?
Answer: The formation of multiple products indicates competing reaction pathways. Understanding what these impurities are and the conditions that favor them is key to suppression.
| Symptom (Observed Impurity) | Probable Cause | Mechanistic Explanation | Recommended Action |
| Starting Amine Remains | Incomplete reaction due to HCl deactivation or insufficient acyl chloride. | As described in Issue 1, the amine is protonated and taken out of the reaction. | Add 1.1 eq. of a base (TEA, pyridine). Ensure high-quality acyl chloride is used in slight excess (1.05 eq.). |
| Low Rf Spot, Acidic | Hydrolysis of 3-chloropropionyl chloride. | Moisture contamination leads to the formation of 3-chloropropionic acid.[5] | Implement strict anhydrous techniques (see Issue 1). |
| High Rf, Non-polar Spot | Diacylation (Formation of an imide). | If a large excess of acyl chloride is used or temperatures are too high, the amide product itself can be acylated. This is less common but possible.[6] | Use a controlled stoichiometry (max 1.1 eq. of acyl chloride). Maintain low reaction temperatures (start at 0 °C). |
| Ketone Byproduct | Friedel-Crafts Acylation on the aromatic ring. | The benzodioxole ring is electron-rich. In the presence of trace Lewis acids (e.g., AlCl₃, FeCl₃ from spatula), C-acylation can compete with N-acylation.[7] | Ensure all glassware is scrupulously clean. Avoid using metal spatulas that can introduce Lewis acid contaminants. |
Below is a workflow to diagnose these issues systematically.
Sources
Technical Support Center: 3-Chloropropionyl Chloride Acylation
Topic: Troubleshooting Byproducts & Reaction Selectivity Reagent: 3-Chloropropionyl Chloride (3-CPC) [CAS: 625-36-5] Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Welcome to the Technical Support Center
As a bifunctional reagent containing both a highly reactive acyl chloride and a moderately reactive alkyl chloride, 3-chloropropionyl chloride (3-CPC) is a staple in the synthesis of heterocycles (e.g., indanones, beta-lactams) and covalent inhibitors.
However, its duality is also its liability. The ethyl backbone renders 3-CPC susceptible to
Visualizing the Reaction Landscape
Before troubleshooting, review the reaction pathways below to identify where your process might be diverging.
Figure 1: Reaction pathway divergence for 3-CPC. Green indicates the standard acylation path; red indicates common byproduct pathways.
Module 1: The "Vinyl" Impurity (Unwanted Elimination)
Symptom: You intended to synthesize a 3-chloropropionamide (or ester), but NMR shows vinyl protons (
The Mechanism:
3-CPC possesses acidic
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Keep < 0°C (Ice/Salt bath) | Acylation is kinetically faster than elimination. Low temperature suppresses the thermodynamic elimination pathway [1]. |
| Base Selection | Inorganic Bases ( | Avoid strong organic bases (e.g., |
| Order of Addition | Add Base Last | Dissolve Nucleophile + 3-CPC in solvent first (if nucleophile is acid-stable), then drip in base. High local concentrations of base promote elimination. |
Q: Can I convert the vinyl impurity back to the chloro-compound? A: Technically yes, but it is inefficient. You would need to perform a hydrochlorination (HCl gas in organic solvent). However, this often leads to side reactions (dimerization). It is far better to prevent elimination by controlling the exotherm during the initial acylation.
Module 2: Hydrolysis & Acid-Related Degradation
Symptom: The reaction mixture turns cloudy immediately; yield is low; melting point of the solid matches 3-chloropropionic acid (MP: ~41°C).
The Mechanism: 3-CPC is highly moisture-sensitive. Hydrolysis yields 3-chloropropionic acid and HCl.[1][2] The HCl generated can protonate your nucleophile (e.g., amine), rendering it unreactive and stalling the reaction.
Troubleshooting Protocol:
-
Solvent Quality: Use anhydrous DCM or THF (water <50 ppm). 3-CPC is miscible with common aprotic solvents but reacts violently with protic solvents [2].
-
Reagent Quality Check: 3-CPC hydrolyzes in the bottle over time.
-
Quick Test: Take an aliquot in
. Check for a broad singlet at 11.0 ppm (COOH). If >5% acid is present, distill the reagent (BP: 143–145°C) or add a drop of thionyl chloride ( ) to the reaction to reconvert the acid to the chloride in situ.
-
-
Quenching: Do not quench with water if your product is sensitive to acid. Quench with saturated aqueous
to immediately neutralize the HCl byproduct.
Module 3: Friedel-Crafts & Cyclization Issues
Symptom: When attempting to attach the 3-chloropropionyl group to an aromatic ring (Friedel-Crafts), you observe either no reaction , polymerization , or premature cyclization to an indanone.
The Mechanism: This reaction typically proceeds in two stages:[3][4][5]
-
Acylation: Formation of the linear ketone (3-chloropropiophenone).
-
Alkylation (Cyclization): The Lewis acid complexes with the chloride on the tail, closing the ring to form an indanone [3].
Troubleshooting Protocol:
Scenario A: You want the Linear Product (Ketone), not the Indanone.
-
Control: Use a milder Lewis acid (
or instead of ). -
Stoichiometry: Use exactly 1.0–1.1 equivalents of Lewis Acid. Excess Lewis acid promotes the ionization of the alkyl chloride, triggering cyclization.
-
Time: Quench immediately upon consumption of starting material.
Scenario B: You want the Indanone (Cyclized Product).
-
One-Pot Protocol: Perform the acylation at 0–20°C. Once the intermediate is formed, heat the mixture to 60–100°C (melt or high-boiling solvent) to drive the intramolecular alkylation [4].
-
Note: If the ring is electron-rich (e.g., dimethoxybenzene), cyclization may happen spontaneously at room temperature.
Module 4: Analytical Cheatsheet
Use this data to rapidly identify reaction components in crude mixtures.
| Component | Physical State | |
| 3-CPC (Reagent) | Triplet ~3.8 ppm ( | Liquid, Pungent |
| 3-Chloropropionic Acid | Similar triplets to 3-CPC; Broad singlet ~11 ppm (COOH) | White Solid |
| Acryloyl (Vinyl) Impurity | Multiplet 5.8–6.5 ppm (ABX system, vinyl protons) | Liquid/Solid |
| Desired Product (Amide) | Triplet ~3.8 ppm ( | Solid (Typically) |
References
- Elimination Kinetics:J. Org. Chem.1985, 50, 23, 4615–4625.
-
Solubility & Stability: BenchChem Technical Repository. Solubility of 3-Chloropropionyl Chloride in Organic Solvents. Link
- Indanone Synthesis:J. Am. Chem. Soc.1950, 72, 3, 1215–1218.
- One-Pot Cyclization Protocols:Org. Process Res. Dev.2012, 16, 5, 830–839.
Disclaimer: This guide is for research purposes only. 3-Chloropropionyl chloride is a corrosive lachrymator and toxic by inhalation. Always handle in a fume hood.
Sources
- 1. vandemark.com [vandemark.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 5. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
"N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" stability and degradation pathways
Subject: Stability Profile, Degradation Pathways, and Handling Protocols
Document ID: TS-BZD-3CP-001 Status: Active Last Updated: February 13, 2026[1][2]
Executive Summary & Storage Directives
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as N-(3,4-methylenedioxyphenyl)-3-chloropropionamide) is a reactive intermediate often used in the synthesis of serotonergic modulators and kinase inhibitors.[1][2]
Critical Stability Warning: This compound is a "masked" Michael acceptor .[2] While the 3-chloropropanamide moiety appears stable, it is prone to dehydrohalogenation (loss of HCl) to form the corresponding acrylamide, particularly under basic conditions or thermal stress.[1] Furthermore, the benzodioxole ring is electron-rich, making it susceptible to oxidative degradation if stored improperly.[1][2]
Storage & Handling Protocol
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Inhibits the entropy-driven elimination of HCl (acrylamide formation).[1][2] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative opening of the methylenedioxy ring (catechol formation). |
| Solvent Choice | DMSO, DMF (Anhydrous) | Avoid nucleophilic solvents (MeOH, EtOH) which promote solvolysis (ether formation).[1][2] |
| Container | Amber Hydrolytic Class 1 Glass | Protects from UV-induced radical oxidation; prevents alkali leaching from glass.[1][2] |
| Desiccation | Required | Moisture catalyzes amide hydrolysis and autocatalytic HCl formation.[2] |
Degradation Pathways (The Science of Instability)
Understanding how this molecule breaks down is essential for interpreting your LC-MS data and optimizing reaction conditions.[2]
Primary Degradation Mechanisms
-
-Elimination (The "Acrylamide" Pathway):
-
Trigger: Basic pH (
8.0), heat ( 40°C), or prolonged storage.[1][2] -
Mechanism: Base abstracts the acidic
-proton (adjacent to the carbonyl), leading to the expulsion of the chloride ion. -
Result: Formation of N-(1,3-benzodioxol-5-yl)acrylamide.[1][2] This is a potent electrophile and a common impurity.[2]
-
-
Amide Hydrolysis:
-
Nucleophilic Substitution (
):
Visualizing the Pathways
Figure 1: Primary degradation pathways.[1][2] The elimination pathway (Red) is the most common cause of purity failure during storage and GC analysis.
Troubleshooting Guide: FAQs
Q1: My sample turned from white to pink/brown during storage. Is it still usable?
Diagnosis: Oxidative Degradation. [2]
-
Cause: This color change indicates the liberation of the 3,4-methylenedioxyaniline moiety (via hydrolysis), which rapidly oxidizes to form quinoid-type colored species.[1][2]
-
Action:
Q2: I see a "Ghost Peak" at [M-36] in my GC-MS, but the NMR looks clean. Why?
Diagnosis: In-Source Thermal Degradation. [1][2]
-
Cause: The high temperature of the GC injector port (typically 250°C) is driving the thermal elimination of HCl (Mass 36) inside the instrument. The compound is converting to the acrylamide during analysis.
-
Verification: Run the sample via LC-MS (ESI+) with a low desolvation temperature. If the [M-36] peak disappears or diminishes significantly, the degradation is artifactual (method-induced).[1][2]
-
Solution: Switch to HPLC/UPLC for purity assays. If GC is required, use on-column injection or lower the injector temperature.[1][2]
Q3: Can I dissolve this in Methanol for my biological assay?
Diagnosis: Solvolysis Risk.
-
Risk: Low to Moderate.[2]
-
Explanation: Primary alkyl chlorides undergo
reactions with methanol, especially if the solution is slightly basic or stored for days. This forms the methoxy-derivative.[2] -
Protocol:
Q4: I'm trying to cyclize this to the -lactam, but I'm only getting the acrylamide. What's wrong?
Diagnosis: Competing Elimination Pathway.
-
Science: The formation of a 4-membered lactam ring is entropically disfavored compared to the elimination of HCl to form the conjugated acrylamide system.
-
Optimization:
-
Avoid: Simple inorganic bases (NaOH, KOH) in protic solvents.[1][2]
-
Try: Phase transfer catalysis (TBAB) in non-polar solvents (DCM/Toluene) with solid bases (Cs2CO3), or use specific cyclization promoters like NaH in dilute conditions to favor intramolecular reaction over intermolecular polymerization.[1][2]
-
Analytical Method Parameters (HPLC)
To accurately monitor stability, use this self-validating HPLC method designed to separate the parent from its two main degradation products.[1][2]
| Parameter | Setting | Note |
| Column | C18 (e.g., Acquity BEH or Zorbax Eclipse), 1.7 µm | High surface area required for aniline separation.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses aniline ionization, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile | Methanol causes high backpressure and potential solvolysis on-column.[1][2] |
| Gradient | 5% B to 95% B over 8 min | Slow gradient required to resolve the Acrylamide (elutes early) from Parent.[1] |
| Detection | UV @ 285 nm | The benzodioxole absorption maximum. |
| Flow Rate | 0.4 mL/min | Optimized for UPLC.[2] |
Self-Validation Step:
Inject a standard of Acrylamide (commercially available or synthesized via base treatment of parent).[1][2] Ensure resolution (
References
-
Mechanism of Acrylamide Formation: Stadler, R. H., et al. "Acrylamide formation in food: a mechanistic perspective."[2] Journal of Agricultural and Food Chemistry (2002).[2]
- Relevance: Establishes the fundamental kinetics of -elimination in 3-chloropropanamides and rel
-
Benzodioxole Stability: Murray, M. "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation."[2] Current Drug Metabolism (2000).[2]
- Relevance: details the oxidative lability of the 1,3-benzodioxole ring (opening to c
-
Amide Hydrolysis Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] Wiley-Interscience.[1][2]
- Relevance: Standard authoritative text for the mechanism of anilide hydrolysis and solvolysis of primary alkyl halides.
-
Intramolecular Cyclization vs. Elimination: Abdallah, M. A., et al. "Synthesis of
-lactams vs. -unsaturated amides."[1][2] Tetrahedron Letters (Various issues).
Sources
Technical Support Center: Removal of Unreacted 3,4-Methylenedioxyaniline
Welcome to the technical support guide for the efficient removal of unreacted 3,4-methylenedioxyaniline from your reaction mixture. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on the practical application of chemical principles to solve common purification challenges.
Introduction: The Challenge of Purifying Aromatic Amines
3,4-Methylenedioxyaniline is a primary aromatic amine and a valuable building block in the synthesis of various target molecules.[1] A common challenge in such syntheses is the removal of unreacted starting material from the final product. The basic nature of the aniline functional group provides a powerful handle for purification, which, if leveraged correctly, can lead to highly pure products. This guide will explore the most effective techniques to achieve this separation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove 3,4-methylenedioxyaniline using only silica gel chromatography?
A1: While silica gel chromatography is a powerful purification technique, aromatic amines like 3,4-methylenedioxyaniline can be problematic. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. This can result in co-elution with your desired product, especially if the product has a similar polarity.
Q2: Can I use distillation to remove unreacted 3,4-methylenedioxyaniline?
A2: Distillation is generally not a suitable method unless your desired product is non-volatile and thermally stable at the high boiling point of 3,4-methylenedioxyaniline (144 °C at 16 mm Hg).[1][2] For most research and development applications where the product may be sensitive to heat, other methods are preferred.
Q3: Are there any safety concerns I should be aware of when working with 3,4-methylenedioxyaniline?
A3: Yes, 3,4-methylenedioxyaniline is irritating to the eyes, respiratory system, and skin.[2] It is also sensitive to air and light.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q4: My product is also an amine. Can I still use acid-base extraction?
A4: This depends on the basicity of your product compared to 3,4-methylenedioxyaniline. If your product is a significantly weaker base (e.g., an amide) or a tertiary amine with significant steric hindrance, you may be able to selectively protonate and extract the more basic 3,4-methylenedioxyaniline. Careful pH control is crucial in such cases. However, if your product is a primary or secondary amine with similar basicity, acid-base extraction will likely not be selective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent 3,4-methylenedioxyaniline contamination after acid wash. | Incomplete protonation of the aniline. | Ensure the aqueous acidic solution is of sufficient concentration (e.g., 1-2 M HCl) and that the pH of the aqueous layer is strongly acidic (pH 1-2). Increase the number of extractions. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Poor recovery of the desired product after purification. | Product is also being extracted into the aqueous layer. | If your product has basic properties, consider using a milder acidic wash or an alternative purification method like chromatography or scavenger resins. |
| Product degradation by the acidic conditions. | If your product is acid-sensitive, avoid acid-base extraction. Opt for chromatography with a buffered mobile phase or scavenger resins. | |
| Streaking or tailing of compounds on the silica gel column. | Strong interaction of basic compounds with acidic silica. | Deactivate the silica gel by adding a small amount of a tertiary amine like triethylamine (e.g., 1-3%) to the eluent.[3] |
| Scavenger resin is not effectively removing the aniline. | Insufficient amount of scavenger resin. | Use a molar excess of the scavenger resin relative to the amount of unreacted aniline.[4] |
| Incorrect solvent for the scavenger resin. | Ensure the solvent used allows for good swelling of the resin and facilitates the reaction between the aniline and the resin's functional groups.[4] |
In-Depth Technical Protocols
Method 1: Acid-Base Extraction
This is often the most effective and scalable method for removing basic impurities like anilines. The principle lies in the conversion of the water-insoluble neutral amine into a water-soluble salt by treatment with an acid.[5][6][7]
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated 3,4-methylenedioxyaniline hydrochloride salt will be in the upper aqueous layer, while your neutral organic product will remain in the lower organic layer (for DCM).
-
Collection: Drain the organic layer.
-
Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete removal of the aniline.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.
Caption: Workflow for Acid-Base Extraction.
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution.[8][9] For primary amines like 3,4-methylenedioxyaniline, isocyanate or aldehyde-functionalized resins are highly effective.[10]
Experimental Protocol: Amine Scavenging
-
Resin Selection: Choose an appropriate scavenger resin for primary amines, such as a polystyrene-bound isocyanate or benzaldehyde resin.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).[4]
-
Resin Addition: Add the scavenger resin to the solution. A 2-4 molar excess relative to the estimated amount of unreacted aniline is recommended.[4]
-
Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the aniline. Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Caption: Scavenger Resin Purification Workflow.
Method 3: Column Chromatography with a Modified Mobile Phase
For cases where acid-base extraction is not feasible, column chromatography can be optimized to improve the separation of basic compounds.
Experimental Protocol: Modified Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.[11]
-
Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[3]
-
Mobile Phase Modification: To the chosen eluent system, add 1-3% triethylamine. This will neutralize the acidic sites on the silica gel, reducing the tailing of the aniline and allowing for a cleaner separation.[3]
-
Column Packing: Pack the column with silica gel slurried in the modified mobile phase.
-
Loading and Elution: Load the crude mixture onto the column and elute with the modified mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Data Summary
| Property | Value | Source |
| Melting Point | 39-41 °C | [1][2] |
| Boiling Point | 144 °C @ 16 mm Hg | [1][2] |
| pKa (Predicted) | 4.78 ± 0.20 | [2] |
| Solubility (HCl Salt) | Soluble in water, acetone/water, DMSO, and ethanol. | [12] |
Concluding Remarks
The successful removal of unreacted 3,4-methylenedioxyaniline is readily achievable with a sound understanding of its chemical properties. Acid-base extraction is a robust and highly effective first-line approach. For sensitive substrates or when dealing with other basic compounds, scavenger resins and modified column chromatography offer excellent alternatives. Careful planning and execution of these techniques will significantly improve the purity of your final product and the efficiency of your research endeavors.
References
-
Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. (2016). Cosmetic Ingredient Review. [Link]
-
3,4-(Methylenedioxy)aniline - ChemBK. (2024). ChemBK. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
-
Acid-Base Extraction. University of California, Los Angeles. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
Separation of Hydroxyethyl-3,4-methylenedioxyaniline HCl on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Covalent Scavengers for Primary and Secondary Amines - ResearchGate. ResearchGate. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. [Link]
-
Column chromatography. University of Calgary. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. - Pearson. Pearson. [Link]
-
Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Liquid/liquid Extraction. University of California, Santa Cruz. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
RECRYSTALLISATION. University of Sydney. [Link]
-
Video: Recrystallization - Procedure - JoVE. JoVE. [Link]
-
Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. European Commission. [Link]
-
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. Vidyasagar College. [Link]
-
HYDROXYETHYL-3,4-METHYLENEDIOXYANILINE HCL - BeautyFact. BeautyFact. [Link]
-
hydroxyethyl-3,4-methylenedioxyaniline HCl, 94158-14-2 - The Good Scents Company. The Good Scents Company. [Link]
-
Opinion of the Scientific Committee on Consumer Products on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. European Commission. [Link]
Sources
- 1. 3,4-(Methylenedioxy)aniline | 14268-66-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Chromatography [chem.rochester.edu]
- 4. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. suprasciences.com [suprasciences.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. cir-safety.org [cir-safety.org]
Technical Support: Optimization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide Synthesis
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide CAS Registry Number: 84707-83-5 (Related analog reference) Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann type)
Reaction Mechanics & Critical Failure Points
To improve yield, you must first understand the competition between the desired substitution and the undesired elimination .
The synthesis involves the reaction of 3,4-methylenedioxyaniline (nucleophile) with 3-chloropropanoyl chloride (electrophile).
The "Masked Vinyl" Trap
The 3-chloropropanoyl moiety is chemically equivalent to a "masked" acryloyl group. Under basic conditions or elevated temperatures, the 3-chloro group undergoes
-
Desired Pathway: Amide bond formation (Retention of Cl).
-
Failure Pathway: E2 Elimination (Formation of vinyl double bond).
Reaction Logic Diagram
The following diagram illustrates the decision logic required to control the pathway.
Figure 1: Mechanistic pathway showing the critical branch point between the stable 3-chloro product and the acrylamide impurity.
Troubleshooting Q&A (Diagnostic Guide)
Issue 1: "My NMR shows doublets around 6.0–6.5 ppm."
Diagnosis: You have formed the acrylamide side product (N-(1,3-benzodioxol-5-yl)acrylamide). Root Cause:
-
Base Strength: You likely used a strong base (e.g., NaOH, excess
) or added the base too quickly. -
Temperature: The reaction was allowed to warm up too fast or was heated. Corrective Action:
-
Protocol Shift: Switch to a weaker base like Pyridine or Sodium Bicarbonate (
) . -
Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C during addition. Do not exceed 20°C during workup.
Issue 2: "The product is an oil/sticky solid that won't crystallize."
Diagnosis: Impurity profile (unreacted aniline or hydrolysis products) is preventing crystal lattice formation. Root Cause:
-
Hydrolysis: 3-chloropropanoyl chloride hydrolyzed before reaction due to wet solvent.
-
Excess Aniline: 3,4-methylenedioxyaniline oxidizes easily to dark tars. Corrective Action:
-
Acid Wash: Wash the organic layer with 1M HCl .[1] This protonates unreacted aniline, moving it to the aqueous layer.
-
Solvent Dryness: Ensure DCM or THF is anhydrous.
Issue 3: "Yield is low (<50%) despite clean TLC."
Diagnosis: Loss of product during aqueous workup or filter cake washing. Root Cause: The amide has moderate polarity and may be slightly soluble in the aqueous wash or the crystallization mother liquor. Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction to force the organic product back into the organic phase.
-
Recrystallization: Use a Toluene/Hexane system rather than Ethanol/Water to minimize solubility losses.
Optimized Experimental Protocol
This protocol is designed to maximize yield while suppressing
Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| 3,4-Methylenedioxyaniline | 1.0 | Nucleophile | Purify if dark/oxidized. |
| 3-Chloropropanoyl chloride | 1.1 | Electrophile | Freshly distilled or high purity.[2] Hydrolyzes rapidly. |
| Triethylamine ( | 1.1 | Base Scavenger | Strict stoichiometry . Excess promotes elimination. |
| Dichloromethane (DCM) | Solvent | Medium | Must be anhydrous.[3] |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Flame-dry a 250 mL round-bottom flask under nitrogen/argon.
-
Dissolve 3,4-methylenedioxyaniline (10 mmol) in anhydrous DCM (50 mL) .
-
Add Triethylamine (11 mmol) .
-
Cool the mixture to -5°C to 0°C using an ice/salt bath.
Step 2: Addition (15-30 min)
-
Dilute 3-chloropropanoyl chloride (11 mmol) in a small volume of DCM (10 mL).
-
Add this solution dropwise to the amine mixture over 20 minutes.
-
Why? Controlling concentration prevents localized heating and "runaway" elimination reactions.
-
Step 3: Reaction (1-2 hours)
-
Stir at 0°C for 1 hour , then allow to warm slowly to room temperature (20°C) over 1 hour.
-
Stop Point: Monitor by TLC. If starting material is consumed, stop immediately. Do not stir overnight (increases risk of elimination).
Step 4: Workup (Purification) [4]
-
Quench: Add cold 1M HCl (30 mL) . Shake and separate layers.
-
Function: Removes unreacted amine and pyridine/Et3N.
-
-
Wash: Wash organic layer with Sat.
(30 mL) .-
Function: Removes 3-chloropropanoic acid (hydrolysis byproduct).
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo at <35°C .-
Warning: High rotovap bath temperature can cause elimination in the flask.
-
Step 5: Crystallization
-
Dissolve the crude residue in a minimum amount of warm Toluene .
-
Add Hexane dropwise until cloudy. Cool to 4°C.
-
Filter the white/off-white precipitate.
Comparative Data: Base Selection
The choice of base is the single most significant variable for yield in this specific synthesis.
| Base System | Yield Potential | Risk of Elimination | Comments |
| High (85-95%) | Moderate | Requires strict temp control (0°C). Standard method. | |
| Pyridine / DCM | High (80-90%) | Low | Pyridine is a weaker base, reducing acrylamide risk. Harder to remove (smell). |
| Moderate (60-75%) | Low | Heterogeneous reaction. Slower, but very safe for the product. | |
| NaOH (aq) / DCM | Low (<50%) | Critical | Strong base promotes rapid elimination to acrylamide. AVOID. |
References
-
Gresham, T. L., et al. (1950). "
-Propiolactone. VIII. Reactions with Organic Amines." Journal of the American Chemical Society. (Foundational work on 3-chloropropanoyl chloride reactivity and "masked vinyl" behavior). -
Grabkowska-Drużyc, M. (2015). "3-Chloropropionyl Chloride."[5] Synlett. (Review of reagent utility and elimination risks).
-
BenchChem Technical Data. (2025). "Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine." (Analogous purification protocols for benzodioxole amides).
-
Organic Chemistry Portal. "Suppressed
-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization." (Mechanistic insights on preventing elimination in alkyl halides).
Sources
Technical Support Center: N-Acylation in Aqueous Media
Welcome to the Technical Support Center for N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing N-acylations in aqueous environments. Here, you will find in-depth answers to common troubleshooting questions, rooted in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction in an aqueous buffer is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in aqueous N-acylation reactions are a frequent issue, primarily stemming from the competitive hydrolysis of the acylating agent. Here’s a breakdown of potential causes and actionable solutions:
-
Competitive Hydrolysis of the Acylating Agent: Highly reactive acylating agents like acyl chlorides and anhydrides are susceptible to rapid hydrolysis in water, which consumes the reagent before it can react with the amine. The rate of hydrolysis is often pH-dependent.
-
Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This process is often faster than the desired N-acylation, especially if the amine nucleophile is present at a low concentration or is sterically hindered.
-
Solution:
-
pH Control: Maintaining an optimal pH is critical. The amine nucleophile must be in its unprotonated, nucleophilic form. This necessitates a basic environment. However, excessively high pH can accelerate the hydrolysis of many acylating agents. A pH range of 8-10 is often a good starting point for simple amines.
-
Biphasic Conditions (Schotten-Baumann Reaction): A classic and highly effective method is to use a two-phase system, such as water and an immiscible organic solvent like dichloromethane or diethyl ether. The amine and acylating agent reside primarily in the organic phase, while an aqueous base (like NaOH) neutralizes the acid byproduct (e.g., HCl), driving the reaction forward and minimizing side reactions.
-
Slow Addition of Acylating Agent: Adding the acylating agent dropwise to the reaction mixture can maintain a low instantaneous concentration, favoring the reaction with the amine over hydrolysis.
-
Use of More Stable Acylating Agents: Consider using less water-sensitive acylating agents. For instance, N-hydroxysuccinimide (NHS) esters are commonly used in bioconjugation and are more stable to hydrolysis at near-neutral pH than acyl chlorides, though they still have a finite half-life in aqueous buffers. Benzotriazole-activated esters have also been shown to be effective for N-acylation in water.
-
-
-
Poor Solubility of Reactants: If either the amine or the acylating agent has poor solubility in the aqueous medium, the reaction rate will be severely limited.
-
Solution:
-
Co-solvents: The addition of a water-miscible organic solvent like THF, acetone, or DMF can improve the solubility of hydrophobic reactants.
-
Heterogeneous Conditions: In some cases, reactions can proceed efficiently even in a heterogeneous mixture, particularly with vigorous stirring to maximize the interfacial area between reactants.
-
-
-
Protonation of the Amine: The amine must be in its free base form to act as a nucleophile. In acidic or neutral water, amines exist predominantly in their protonated, non-nucleophilic ammonium form.
-
Causality: The lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack when it is bonded to a proton.
-
Solution:
-
Add a Base: An equivalent of a base is required to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and shut down the reaction. An excess of a mild base like sodium bicarbonate or sodium carbonate is often used to maintain a basic pH.
-
pH Monitoring: Use a pH meter or pH paper to ensure the reaction medium remains in the desired basic range throughout the reaction.
-
-
Q2: I am observing significant amounts of my starting amine at the end of the reaction, even with an excess of the acylating agent. Why is my reaction stalling?
A stalled reaction, where starting materials persist despite seemingly favorable conditions, often points to the deactivation of one of the key components.
-
Deactivation of the Acylating Agent: As discussed in Q1, hydrolysis is the most common culprit for the deactivation of the acylating agent.
-
Solution:
-
Fresh Reagents: Ensure the acylating agent is fresh and has been stored under anhydrous conditions to prevent premature hydrolysis.
-
Staged Addition: If you suspect hydrolysis is occurring over the course of the reaction, a second addition of the acylating agent may help drive the reaction to completion. Monitor the reaction by a suitable technique like TLC or LC-MS after the addition.
-
-
-
Deactivation of the Amine Nucleophile:
-
Causality: The acid byproduct of the reaction (e.g., HCl) will protonate the unreacted amine, rendering it non-nucleophilic. If the base is insufficient or is consumed, the reaction will stop.
-
Solution:
-
Ensure Sufficient Base: At least one equivalent of base is needed to neutralize the acid byproduct. In practice, using 1.5 to 2 equivalents is common to maintain basicity.
-
Check pH: Verify that the pH of the reaction mixture is still in the basic range. If it has become acidic, add more base to reactivate the amine.
-
-
-
Product Insolubility: In some cases, the acylated product may be insoluble in the reaction medium and precipitate out, potentially coating the starting material and preventing further reaction.
-
Solution:
-
Solvent Modification: Add a co-solvent to improve the solubility of all components, including the product.
-
Vigorous Stirring: Ensure adequate agitation to keep all components well-dispersed.
-
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Acylation using Schotten-Baumann Conditions
This protocol is suitable for the acylation of primary and secondary amines with acyl chlorides in a biphasic system.
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
Add Aqueous Base: Add an aqueous solution of a base, such as 2 M sodium hydroxide or saturated sodium bicarbonate (2.0-3.0 eq.).
-
Cool the Mixture: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add Acylating Agent: Add the acyl chloride (1.1-1.2 eq.) dropwise to the rapidly stirred mixture. The addition should be slow to control the exotherm and minimize hydrolysis.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the amine is consumed, as monitored by TLC or LC-MS.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers.
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues in aqueous N-acylation reactions.
Caption: A step-by-step decision tree for troubleshooting low-yield N-acylation reactions.
Q3: My protein/peptide N-terminal acylation is inefficient. What specific considerations are there for biomolecules?
Acylating biomolecules like proteins and peptides in aqueous buffers presents unique challenges due to their complexity and the presence of multiple reactive functional groups.
-
Site-Selectivity: Proteins contain multiple nucleophilic sites, including the N-terminal α-amino group and the ε-amino group of lysine residues. Achieving selectivity for the N-terminus is often desired.
-
Causality: The pKa of the N-terminal α-amino group is typically lower (around 7.8-8.0) than that of the lysine ε-amino group (around 10.5). This difference can be exploited.
-
Solution:
-
pH Control: Performing the reaction at a pH value between the pKa of the N-terminus and the pKa of lysine (e.g., pH 7.0-7.5) can favor the selective acylation of the more nucleophilic, deprotonated N-terminus.
-
Enzymatic Methods: N-terminal acetyltransferases (NATs) are enzymes that specifically catalyze the acetylation of the N-terminus of proteins and are highly selective.
-
-
-
Protein Stability: Harsh reaction conditions (high pH, organic co-solvents) can lead to protein denaturation and loss of function.
-
Solution:
-
Mild Conditions: Use physiological pH buffers (e.g., PBS pH 7.4) whenever possible.
-
Buffer Choice: Select a buffer that does not have primary amine groups (like Tris), as it will compete in the acylation reaction. Buffers like phosphate or HEPES are good choices.
-
-
-
Reagent Stability and Solubility: Many bioconjugation reagents are activated esters (e.g., NHS esters) that have limited stability in aqueous buffers.
-
Solution:
-
Fresh Solutions: Prepare solutions of the acylating agent immediately before use.
-
Stoichiometry: A moderate excess of the acylating agent is often required to compensate for hydrolysis and drive the reaction to completion.
-
-
Data Summary: pH and Nucleophile Reactivity
| Nucleophile | Typical pKa | Predominant form at pH 7.4 | Predominant form at pH 9.0 |
| N-terminal α-amine | ~7.8 - 8.2 | Partially deprotonated (nucleophilic) | Mostly deprotonated (nucleophilic) |
| Lysine ε-amine | ~10.5 | Protonated (non-nucleophilic) | Partially deprotonated (nucle |
Minimizing di-acylation products in the synthesis of propanamides
Technical Support Center: Propanamide Synthesis
A Guide to Minimizing Di-acylation Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with di-acylation during the synthesis of propanamides. As Senior Application Scientists, we understand that controlling side reactions is paramount for achieving high purity and yield. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the formation of di-acylation byproducts.
Q1: What is di-acylation and why is it a common problem in propanamide synthesis?
A: Di-acylation is a side reaction where a primary amide, the intended product, undergoes a second acylation to form a di-acylamine or imide. Primary amides, such as propanamide, possess an N-H bond with protons that are significantly more acidic (pKa ≈ 17) than those of the starting amine (pKa ≈ 38)[1]. This increased acidity is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting conjugate base (an amidate anion) through resonance[1].
Under basic conditions, the primary amide can be deprotonated to form this nucleophilic amidate, which can then attack another molecule of the acylating agent (e.g., propanoyl chloride). This leads to the formation of the undesired di-acylated product.
Q2: Which factors primarily influence the rate of di-acylation?
A: The formation of di-acylation products is a classic example of a competing reaction pathway. The outcome is governed by a combination of kinetic and thermodynamic factors[2][3]. The key experimental variables that you can control are:
-
Base Selection: The strength (pKa), nucleophilicity, and steric bulk of the base are critical.
-
Stoichiometry: The molar ratio of the amine, acylating agent, and base.
-
Reaction Temperature: Temperature affects the relative rates of the desired mono-acylation versus the undesired di-acylation.
-
Order of Addition & Reaction Time: The sequence and rate at which reagents are introduced can dictate local concentrations and influence selectivity.
-
Solvent Choice: The polarity and properties of the solvent can influence the solubility of intermediates and transition state energies.
Q3: How does the choice of acylating agent affect di-acylation?
A: Highly reactive acylating agents, such as acyl chlorides and anhydrides, react exothermically and rapidly with amines.[1][] While this is excellent for driving the primary reaction, their high electrophilicity also makes them more susceptible to reacting with the less nucleophilic amidate anion, especially if reaction conditions are not carefully controlled. Less reactive acylating agents may reduce di-acylation but often require harsher conditions or longer reaction times, which can introduce other decomposition pathways.
Troubleshooting Guide: Specific Experimental Issues
This section provides solutions to common problems encountered during propanamide synthesis.
Problem 1: My HPLC/NMR analysis shows a significant peak corresponding to the di-acylated impurity. How can I fix this?
A: This is the most common manifestation of the di-acylation issue. The root cause is that the intermediate primary amide is being deprotonated and reacting further. Here’s a systematic approach to resolving this, from easiest to most impactful changes.
Solution 1.1: Optimize Reaction Temperature (Kinetic vs. Thermodynamic Control)
Your first and simplest adjustment should be temperature. The formation of the di-acylated product often has a higher activation energy but is more thermodynamically stable. By lowering the reaction temperature (e.g., to 0 °C or -20 °C), you favor the kinetically controlled product, which is typically the desired mono-acylated propanamide.[2][5][6] The lower temperature reduces the rate of all reactions but disproportionately slows the higher-energy di-acylation pathway.[5]
Solution 1.2: Switch to a Sterically Hindered, Non-Nucleophilic Base
Standard bases like triethylamine (TEA) or even pyridine can act as nucleophiles themselves or be small enough to deprotonate the primary amide without difficulty. A superior choice is a sterically hindered, non-nucleophilic base.[7][8] These bases are too bulky to act as nucleophiles but are effective at scavenging the acid byproduct (e.g., HCl) from the initial acylation.[7]
-
dot
Caption: Troubleshooting workflow for high di-acylation.
Table 1: Comparison of Common Bases in Acylation Reactions
| Base | pKa of Conjugate Acid | Key Characteristic | Recommendation for Minimizing Di-acylation |
| Triethylamine (TEA) | ~10.7 | Standard organic base | Use with caution; can promote di-acylation. |
| Pyridine | ~5.2 | Acts as a nucleophilic catalyst | Not recommended; can form reactive acylpyridinium ions. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | Sterically hindered, non-nucleophilic [7] | Highly Recommended. Its bulkiness disfavors deprotonation of the amide N-H.[9][10] |
| 2,6-Lutidine | ~6.7 | Sterically hindered | Good alternative, particularly if a weaker base is needed. |
| Proton Sponge | ~12.1 | Very strong, non-nucleophilic | Effective, but can be expensive and difficult to remove. |
Solution 1.3: Employ Schotten-Baumann Conditions
For robust reactions, consider using Schotten-Baumann conditions, which involve a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like 10% NaOH).[11][12][13] The amine and acyl chloride react in the organic phase. The HCl byproduct is neutralized by the base in the aqueous phase.[13] This method is effective because the primary amide product is not readily deprotonated by the aqueous hydroxide, keeping the concentration of the reactive amidate low.
Problem 2: The reaction is sluggish at low temperatures, and warming it up leads to di-acylation.
A: This indicates you are in a narrow processing window. The goal is to increase the rate of the desired reaction without proportionally increasing the rate of the side reaction.
Solution 2.1: Use an Acylating Agent Activator
Instead of directly using a highly reactive acyl chloride, you can form a less reactive "activated ester" in situ. Reagents like N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) can be used in conjunction with a carbodiimide (like DCC or EDC) to form active esters.[14] These intermediates are more selective towards the more nucleophilic amine over the less nucleophilic amidate, allowing the reaction to proceed cleanly at room temperature.
-
dot
Caption: Competing reaction pathways in propanamide synthesis.
Recommended Experimental Protocol
This protocol is optimized to minimize di-acylation when synthesizing a propanamide from a primary amine and propanoyl chloride.
Objective: To synthesize N-benzylpropanamide with >98% purity.
Materials:
-
Benzylamine (1.0 eq)
-
Propanoyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[7]
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (1.2 eq) to the cooled solution and stir for 5 minutes. The use of a sterically hindered base is critical to prevent deprotonation of the product amide.[9]
-
Acyl Chloride Addition: Add propanoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. A slow addition rate is crucial to avoid localized heating and high concentrations of the acylating agent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours. Do not allow the reaction to warm to room temperature until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.
References
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Schotten-Baumann Reaction. Name Reactions. Available from: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available from: [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. Available from: [Link]
-
Synthesis of propanamide. Sciencemadness Discussion Board. Available from: [Link]
-
Non-nucleophilic base. Wikipedia. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
-
The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. Available from: [Link]
-
Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]
-
N-Acylation in Combinatorial Chemistry. ResearchGate. Available from: [Link]
-
Steric effects. Wikipedia. Available from: [Link]
- Preparation method for propanamide. Google Patents.
-
Steric hindrance – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Available from: [Link]
-
Steric Hindrance. YouTube. Available from: [Link]
-
Amine Synthesis Reactions. YouTube. Available from: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
-
Suitable Non Nucleophilic Base to use?. Reddit. Available from: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
"N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" solubility issues in organic solvents
[1]
Module 1: The Solubility Matrix
User Query: "I cannot get the compound to dissolve in my standard assay buffer. It precipitates immediately. What solvents should I use?"
Technical Analysis
This molecule exhibits "Brick Dust" behavior—it has high crystallinity due to intermolecular hydrogen bonding (Amide N-H
Solvent Compatibility Table
| Solvent Class | Solubility Rating | Primary Use Case | Technical Note |
| DMSO | Excellent (>50 mM) | Biological Stocks | Disrupts amide H-bonds effectively.[1] Preferred for freezing stocks. |
| DMF | Excellent (>50 mM) | Synthesis / Rxn | Good alternative to DMSO, but harder to remove (high BP). |
| DCM / Chloroform | Good | Synthesis / Workup | Best solvent for extraction. Solubilizes the lipophilic benzodioxole core. |
| Ethanol / Methanol | Moderate | Recrystallization | Soluble when hot; crystallizes upon cooling. Ideal for purification. |
| Water / PBS | Poor (<10 µM) | Assay Media | Do not dissolve directly. Requires DMSO predilution. |
| Diethyl Ether / Hexane | Insoluble | Washing | Use to wash away non-polar impurities from the solid precipitate. |
Diagram: Solubility Decision Logic
Caption: Logic flow for selecting the correct solvent based on experimental intent.
Module 2: Troubleshooting Synthesis & Workup
User Query: "During the reaction of 3,4-methylenedioxyaniline with 3-chloropropionyl chloride, a solid formed that I couldn't extract. Is this my product?"
Root Cause Analysis
Yes, the solid is likely your product co-precipitating with the hydrochloride salt of the base (e.g., Triethylamine-HCl).
-
The Trap: The amide product is often less soluble in the reaction solvent (often THF or Ether) than the starting aniline.
-
The Fix: You must differentiate the organic product from the water-soluble salt.
Protocol: Corrective Workup Procedure
If your reaction mixture has turned into a slurry, do not filter it immediately (you might lose product).
-
Quench: Add water directly to the reaction mixture to dissolve the amine-HCl salts.
-
Phase Check:
-
If the solid dissolves, it was salt. Extract the organic layer with DCM (Dichloromethane).
-
If a solid remains after adding water, it is likely your pure product precipitating. Filter this solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in boiling Ethanol .
-
If it doesn't dissolve completely, add small amounts of DCM until clear.
-
Allow to cool slowly. The benzodioxole moiety promotes clean crystallization from alcohol systems.
-
Module 3: Stability & Reactivity ("The Hidden Elimination")
User Query: "My compound's purity dropped after storing it in basic solution. It looks like a new spot on TLC."
Critical Warning: The Acrylamide Risk
The 3-chloropropanamide tail is reactive .[1] Under basic conditions (pH > 8) or elevated temperatures, it undergoes
-
Original: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide [1]
-
Byproduct: N-(1,3-benzodioxol-5-yl)acrylamide + HCl[1]
Diagram: Degradation Pathway
Caption: Mechanism of degradation via HCl elimination under basic conditions.[1]
Prevention Strategy[1][2]
-
Storage: Store solid at -20°C. Keep away from light (benzodioxoles are photo-sensitive).
-
Solution pH: Ensure biological buffers are pH 7.4 or lower . Do not store in basic buffers (e.g., Carbonate buffer).
-
Reagents: When synthesizing, avoid large excesses of strong bases. Use weak bases (Pyridine, NaHCO3) where possible.
Module 4: Biological Assay Preparation
User Query: "How do I dose this in cell culture without crashing it out?"
The "Serial Dilution" Protocol
Directly adding a high-concentration DMSO stock to the media will cause the compound to precipitate due to the "Solvent Shock" effect.
Step-by-Step Guide:
-
Master Stock: Prepare 10 mM stock in pure anhydrous DMSO .
-
Intermediate Plate:
-
Do not go DMSO
Media. -
Go DMSO
PBS (with 10% DMSO) Media. -
Why? Stepping down the solvent concentration prevents the rapid formation of large crystal aggregates.
-
-
Visual Check: Inspect the well under a microscope (10x). If you see "needles" or "dust," the compound has precipitated, and your concentration is effectively zero.
-
Limit: The practical solubility limit in aqueous media is likely 10–50 µM . Above this, you are measuring the toxicity of crystals, not the drug.
References
-
PubChem Compound Summary. N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Structure & Properties). National Library of Medicine. Link(Search Term: Piperonyl amides)[1]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. (Describes synthesis and solubility behavior of analogous benzodioxole amides). Link
- Clayden, J., et al.Organic Chemistry.
-
ChemicalBook. 3-Chloropropionyl chloride Reactivity Profile. (Highlights the risk of elimination to acryloyl chloride derivatives). Link
Validation & Comparative
A Comparative Spectroscopic Guide to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide and Its Analogs
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. This guide provides an in-depth comparative spectral analysis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide , a molecule of interest, against two of its structurally significant analogs: N-(1,3-benzodioxol-5-yl)acetamide and 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding these correlations, researchers can more effectively and confidently elucidate the structures of related compounds.
Introduction to the Core Structure and Its Significance
The N-(1,3-benzodioxol-5-yl) moiety is a prevalent scaffold in a multitude of biologically active compounds, contributing to their unique pharmacological profiles. The amide linkage and the nature of the N-acyl group play a crucial role in defining the molecule's three-dimensional conformation, reactivity, and potential biological targets. This guide will dissect the spectral signatures of our target molecule and its analogs, providing a framework for identifying and differentiating these and similar chemical structures.
Fundamental Principles of Spectroscopic Analysis
A multi-faceted approach utilizing Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity between neighboring nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and provides information about its structure through the analysis of its fragmentation patterns upon ionization.
Comparative Spectral Analysis
This section presents a detailed comparison of the spectral data for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide and its selected analogs. The causality behind the observed differences in chemical shifts, vibrational frequencies, and fragmentation patterns will be explained based on the structural variations between the molecules.
Figure 1: Logical relationship between the target compound and its analogs.
Chemical Structures
Figure 2: Chemical structures of the compounds under analysis.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide a wealth of information for distinguishing these isomers and analogs. The chemical shifts and coupling patterns of the protons in the propanamide and acetamide chains, as well as the aromatic protons of the benzodioxole ring, are particularly diagnostic.
Table 1: Comparative ¹H NMR Data (ppm)
| Proton Assignment | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Predicted) | N-(1,3-benzodioxol-5-yl)acetamide[1] | 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (Predicted) |
| Aromatic CH | 6.80-7.20 (m) | 6.74 (d, J=8.3 Hz), 6.90 (dd, J=8.3, 2.0 Hz), 7.23 (d, J=2.0 Hz) | 6.85 - 6.95 (m) |
| -O-CH₂-O- | 5.95 (s) | 5.94 (s) | 5.90 - 6.00 (s) |
| Amide NH | 7.50-8.50 (br s) | 7.51 (br s) | 7.50-8.50 (br s) |
| -CH₂-Cl | 3.85 (t, J=6.5 Hz) | - | - |
| -CO-CH₂- | 2.80 (t, J=6.5 Hz) | - | - |
| -CO-CH₃ | - | 2.13 (s) | - |
| -CH(Cl)-CO- | - | - | 5.20 (s) |
Analysis of ¹H NMR Data:
-
Acyl Chain Protons: The most significant differences are observed in the signals corresponding to the acyl chain. The target compound exhibits two triplets for the diastereotopic methylene protons of the 3-chloropropanoyl group. In contrast, Analog 1 (acetamide) shows a singlet for the methyl group, and Analog 2 (α-chloroacetamide) displays a singlet for the methine proton adjacent to the chlorine and carbonyl group.
-
Aromatic Protons: The substitution pattern on the benzodioxole ring gives rise to a characteristic three-proton system. While the exact chemical shifts may vary slightly due to the different electronic effects of the amide substituents, the overall pattern remains a useful diagnostic feature.
-
Amide Proton: The amide (N-H) proton typically appears as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra complement the ¹H NMR data, providing information on the carbon skeleton of the molecules.
Table 2: Comparative ¹³C NMR Data (ppm)
| Carbon Assignment | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Predicted) | N-(1,3-benzodioxol-5-yl)acetamide[1] | 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (Predicted) |
| Carbonyl (C=O) | ~170 | 168.6 | ~168 |
| Aromatic C-O | ~148, ~144 | 147.9, 144.0 | ~148, ~144 |
| Aromatic CH | ~118, ~108, ~106 | 118.0, 108.3, 105.8 | ~118, ~108, ~106 |
| Aromatic C-N | ~133 | 133.5 | ~133 |
| -O-CH₂-O- | ~101 | 101.5 | ~101 |
| -CH₂-Cl | ~40 | - | - |
| -CO-CH₂- | ~38 | - | - |
| -CO-CH₃ | - | 24.2 | - |
| -CH(Cl)-CO- | - | - | ~60 |
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to the electronic environment. The presence of an adjacent electronegative chlorine atom in Analog 2 would be expected to cause a slight downfield shift compared to the target compound and Analog 1.
-
Acyl Chain Carbons: The key differentiators are the signals for the carbons in the acyl chain. The target compound will show two distinct signals for the methylene carbons, while Analog 1 has a methyl signal and Analog 2 exhibits a methine signal. The carbon bearing the chlorine atom (-CH(Cl)-) in Analog 2 is significantly deshielded and appears at a much lower field.
-
Benzodioxole Carbons: The chemical shifts of the carbons in the benzodioxole ring are largely consistent across the three compounds, providing a characteristic fingerprint for this moiety.
FT-IR Spectral Data Comparison
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in these molecules.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Predicted) | N-(1,3-benzodioxol-5-yl)acetamide[1] | 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (Predicted) |
| N-H Stretch | 3300-3250 | ~3289 | 3300-3250 |
| C-H Stretch (Aromatic) | 3100-3000 | ~3050 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2980-2850 | ~2917 | 2980-2850 |
| C=O Stretch (Amide I) | ~1670 | ~1660 | ~1680 |
| N-H Bend (Amide II) | ~1540 | ~1540 | ~1540 |
| C-O-C Stretch | 1250-1040 | ~1248, ~1038 | 1250-1040 |
| C-Cl Stretch | 800-600 | - | 800-600 |
Analysis of FT-IR Data:
-
Amide Bands: All three compounds will exhibit characteristic amide bands: the N-H stretch and the strong C=O stretch (Amide I band). The position of the Amide I band can be subtly influenced by the substituent on the α-carbon. The presence of the electronegative chlorine in Analog 2 may cause a slight increase in the C=O stretching frequency.
-
C-Cl Stretch: The presence of a carbon-chlorine bond in the target compound and Analog 2 will give rise to an absorption in the fingerprint region (800-600 cm⁻¹), which will be absent in the spectrum of Analog 1.
-
Benzodioxole Vibrations: The characteristic C-O-C stretching vibrations of the methylenedioxy group provide a consistent feature across all three spectra.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Fragment | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (Predicted) | N-(1,3-benzodioxol-5-yl)acetamide[1] | 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (Predicted) |
| [M]⁺ | 227/229 (3:1) | 179 | 227/229 (3:1) |
| [M - Cl]⁺ | 192 | - | 192 |
| [M - C₃H₄ClO]⁺ | 135 | - | - |
| [M - C₂H₂ClO]⁺ | - | - | 135 |
| [M - CH₂CO]⁺ | - | 137 | - |
| [C₇H₅O₂]⁺ | 121 | 121 | 121 |
Analysis of Mass Spectrometry Data:
-
Molecular Ion Peak: The target compound and Analog 2 will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) due to the presence of the chlorine atom. Analog 1 will have a single molecular ion peak at m/z 179.
-
Fragmentation Pathways: The fragmentation patterns will be distinct. The target compound is expected to show a significant fragment corresponding to the loss of a chlorine radical. Alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond are also common fragmentation pathways. The fragmentation of Analog 2 will be influenced by the α-chloro substituent. All three compounds are expected to show a fragment corresponding to the benzodioxole cation.
Figure 3: Predicted key fragmentation pathways for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectral data, the following detailed experimental protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 4: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., HP-5MS).
-
Injector temperature: 250 °C.
-
Oven program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
Scan speed: 1-2 scans/second.
-
Conclusion
This guide has provided a comprehensive comparative analysis of the spectral features of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide and two of its key analogs. By understanding the influence of structural modifications on the ¹H NMR, ¹³C NMR, FT-IR, and MS data, researchers are better equipped to identify and characterize these and related compounds. The detailed experimental protocols provided herein serve as a practical resource for obtaining high-quality, reproducible spectral data.
References
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Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]
-
PubChem. (n.d.). N-(1,3-Benzodioxol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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A Comparative Guide to the Cytotoxicity of Benzodioxole Derivatives for Researchers and Drug Development Professionals
The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide offers an in-depth comparative analysis of the cytotoxic properties of various benzodioxole derivatives, providing researchers, scientists, and drug development professionals with the essential experimental data, detailed methodologies, and mechanistic insights required for informed decision-making in preclinical research.
The Double-Edged Sword: Understanding Benzodioxole Cytotoxicity
Benzodioxole derivatives present a fascinating duality. While many exhibit promising anti-cancer properties, others are recognized for their toxicological profiles. This guide will navigate this complexity, presenting a balanced view of their potential as both therapeutic agents and toxins. Our exploration will focus on a selection of well-studied and newly synthesized benzodioxole-containing compounds, comparing their cytotoxic effects across a range of cancer cell lines.
Quantitative Cytotoxicity Data: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of various benzodioxole derivatives against a panel of human cancer cell lines, offering a clear comparison of their relative toxicities. A lower IC50 value indicates a higher cytotoxic potency.
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Safrole Derivatives | |||
| Safrole | Human oral cancer HSC-3 cells | Not explicitly quantified in the provided text, but shown to decrease cell viability. | [2] |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 (Breast) | 80 ± 6.92 | [3] |
| 4-allyl-5-nitrobenzene-1,2-diol | MCF-7 (Breast) | 55.0 ± 7.11 | [3] |
| MDA-MB-231 (Breast) | 37.5 ± 2.65 | [3] | |
| DLD-1 (Colorectal) | 44.0 ± 6.92 | [3] | |
| Safrole oil | Hep3B (Liver) | 1.08 ± 0.06 mg/mL | [4][5] |
| Safrole nanoemulgel | Hep3B (Liver) | 0.31 ± 0.02 mg/mL | [4][5] |
| Piperonyl Butoxide (PBO) | Chinese hamster ovary (CHO) cells | Cytotoxicity observed, but specific IC50 not provided. | [6] |
| Synthetic Benzodioxole Derivatives | |||
| N-Acylimidazole derivative 26 | HepG2 (Liver) | 0.8 | [7] |
| N-Acylimidazole derivative 27 | HepG2 (Liver) | 1.7 | [7] |
| C-3 carbamate derivative 16 | HepG2 (Liver) | IC50 < 2 µM | [7] |
| Carboxamide derivative 2a | HeLa (Cervical), Caco-2 (Colorectal), Hep3B (Liver) | Showed anticancer activity, but specific IC50s not listed. | [1] |
| Carboxamide derivative 2b | HeLa (Cervical), Caco-2 (Colorectal), Hep3B (Liver) | Showed anticancer activity, but specific IC50s not listed. | [1] |
| Benzodioxole-tethered 1,2,4-triazole 12b | MCF-7 (Breast) | 3.54 ± 0.265 µg/mL | [8] |
| Arsenical conjugate MAZ2 | Molm-13 (Leukemia), K562 (Leukemia), HL-60 (Leukemia), 4T1 (Breast) | < 1 | [9][10] |
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Cytotoxicity
The cytotoxic potency of benzodioxole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing novel compounds with enhanced efficacy and selectivity.
Key SAR insights include:
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence cytotoxicity. For instance, the introduction of a nitro group to the safrole scaffold, as seen in 4-allyl-5-nitrobenzene-1,2-diol, enhances its cytotoxic activity against breast and colorectal cancer cell lines compared to the parent compound.[3]
-
Side Chain Modifications: Alterations to the side chain attached to the benzodioxole ring can dramatically impact biological activity. The conversion of the allyl group of safrole to an acrylaldehyde moiety in (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde also results in increased cytotoxicity.[3]
-
Hybrid Molecules: Conjugating the benzodioxole core with other pharmacophores can lead to synergistic effects. For example, tethering a 1,2,4-triazole moiety to a benzodioxole scaffold has yielded compounds with potent anti-breast cancer activity.[8] Similarly, arsenical conjugates of 1,3-benzodioxole derivatives have demonstrated remarkable and selective anti-proliferation efficiency against various cancer cell lines.[9][10]
-
Halogenation: The position of halogen atoms on the benzodioxole ring can influence activity. Studies on benzodioxole derivatives as COX inhibitors have shown that ortho-halogenated compounds exhibit lower IC50 values (higher potency) compared to their meta-halogenated counterparts.[11]
Mechanistic Insights into Benzodioxole-Induced Cytotoxicity
The cytotoxic effects of benzodioxole derivatives are mediated through a variety of cellular mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway.
Apoptosis Induction: A Common Cytotoxic Mechanism
Several benzodioxole derivatives, including safrole and its derivatives, have been shown to induce apoptosis in cancer cells.[2] The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Safrole , for example, has been demonstrated to induce apoptosis in human oral cancer cells through a mitochondria-dependent pathway. This involves an increase in cytosolic Ca2+, a reduction in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases-9 and -3.[2]
The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism of action for many cytotoxic benzodioxole derivatives.
Caption: Generalized signaling pathways of apoptosis induced by benzodioxole derivatives.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for three commonly used in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the compound concentration.
LDH Assay for Cell Lysis
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release for each treatment group and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a culture dish or plate and treat them with the benzodioxole derivatives as described previously.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Annexin V-FITC and PI Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
The following diagram illustrates the general workflow for assessing the cytotoxicity of benzodioxole derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safrole induces apoptosis in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of piperonyl butoxide cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents in Biological Systems: Evaluating Novel Compounds Against Established Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of alkylating agents in biological systems. While focusing on established nitrogen mustards—Chlorambucil, Melphalan, and Cyclophosphamide—we will use the novel chemical entity, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide , as a hypothetical candidate to illustrate the rigorous comparative process required for preclinical assessment.
Introduction to Alkylating Agents and the Rationale for Comparison
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, primarily DNA.[1][2] This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4] The family of nitrogen mustards, which includes widely-used drugs like Chlorambucil, Melphalan, and Cyclophosphamide, are bifunctional, meaning they possess two alkylating groups.[5] This bifunctionality allows them to form highly cytotoxic interstrand and intrastrand cross-links in the DNA.[6][7]
The constant need for therapeutics with improved efficacy, reduced toxicity, and the ability to overcome resistance necessitates the evaluation of new chemical entities (NCEs). Our hypothetical compound, "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide," with its chloropropanamide moiety, presents a potential alkylating functional group. This guide will outline the critical experiments and data analysis required to characterize its biological activity and compare it against the established agents.
Mechanism of Action: A Focus on DNA Alkylation
The primary mechanism of action for nitrogen mustard-based alkylating agents is the formation of a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA.[5][8] The N7 position of guanine is the most frequent target for alkylation.[9][10] Bifunctional agents can react with two different guanine bases, leading to DNA cross-linking, which is a particularly lethal form of DNA damage as it prevents the separation of DNA strands required for replication and transcription.[6][7]
This DNA damage triggers cellular signaling cascades that can lead to cell cycle arrest, typically at the G2/M phase, and programmed cell death (apoptosis).[9][11]
Signaling Pathway of DNA Damage-Induced Apoptosis by Alkylating Agents
Caption: DNA Damage and Apoptosis Pathway Induced by Alkylating Agents.
Comparative Performance Evaluation: Key Experimental Data
A thorough comparison of alkylating agents requires a multi-faceted approach, assessing not only their potency but also their effects on cellular processes. Below are key parameters and representative data for our established agents. The evaluation of "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" would involve generating analogous data.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Citation |
| Chlorambucil | Raji (Burkitt's lymphoma) | ~5-10 | [12] |
| SCC25 (Squamous cell carcinoma) | ~20-30 | [12] | |
| Melphalan | Multiple Myeloma cell lines | ~1-10 | [13] |
| Cyclophosphamide (activated form) | Various cancer cell lines | Highly variable | [9] |
| N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | To be determined | To be determined |
Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are for illustrative purposes based on available literature.
Table 2: Comparison of Cellular Effects
| Compound | Primary DNA Adduct | Cell Cycle Arrest Phase | Apoptosis Induction | Citation |
| Chlorambucil | N7-guanine, inter/intrastrand cross-links | G2/M | Yes | [9][11] |
| Melphalan | N7-guanine, inter/intrastrand cross-links | G2/M | Yes | [14][15] |
| Cyclophosphamide | N7-guanine, inter/intrastrand cross-links | G2/M | Yes | [4][11] |
| N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | To be determined | To be determined | To be determined |
Experimental Protocols for Comparative Analysis
To ensure data integrity and reproducibility, standardized protocols are essential. The following section details the methodologies for the key experiments outlined above.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the alkylating agents (including the NCE) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]
Workflow for In Vitro Cytotoxicity Testing
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the alkylating agents at their respective IC50 concentrations for 24-48 hours.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[17][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.[13][15]
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the alkylating agents for a predetermined time (e.g., 24, 48 hours).
-
Harvest and Wash: Harvest both adherent and floating cells, wash with cold PBS, and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[1][19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[8]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
DNA Cross-linking Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, can be adapted to measure DNA interstrand cross-links.[20]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the alkylating agents, then embed them in agarose on a microscope slide and lyse the cells.
-
Irradiation: Irradiate the slides on ice to introduce random DNA strand breaks.
-
Denaturation and Electrophoresis: Subject the slides to alkaline denaturation and electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: The presence of interstrand cross-links will reduce the migration of DNA out of the nucleus, resulting in a smaller "comet tail." The extent of cross-linking is inversely proportional to the tail moment.
Discussion and Future Directions
The comprehensive evaluation of a novel alkylating agent like "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide" requires a systematic comparison against established drugs. The protocols outlined in this guide provide a robust framework for such an evaluation. Key considerations for the interpretation of results include:
-
Potency vs. Selectivity: A highly potent compound may also exhibit significant toxicity to normal cells. Therefore, it is crucial to perform cytotoxicity assays on non-cancerous cell lines in parallel.
-
Mechanism of Resistance: Understanding how cancer cells develop resistance to alkylating agents is critical. This can involve increased DNA repair capacity, altered drug metabolism, or enhanced drug efflux.
-
In Vivo Efficacy: Promising in vitro results must be validated in preclinical animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in a physiological context.
By adhering to rigorous, self-validating protocols and a logical, evidence-based approach to data interpretation, researchers can effectively characterize novel alkylating agents and identify promising candidates for further drug development.
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In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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1-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPAN-1-ONE - gsrs. (n.d.). Retrieved February 13, 2026, from [Link]
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The effects of bifunctional alkylating agents on DNA. Note the... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
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A Comparative Guide to the Structural Validation of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of X-ray crystallography against other analytical methods for the definitive structural elucidation of the novel compound, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. We will explore the experimental workflow, from synthesis to data analysis, underscoring the authoritative power of single-crystal X-ray diffraction in providing unambiguous three-dimensional atomic coordinates.
Introduction: The Imperative of Unambiguous Structural Validation
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound like N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, which holds potential for further development, understanding its exact atomic arrangement is paramount for predicting its chemical behavior, reactivity, and potential biological activity. While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for determining connectivity and molecular weight, only single-crystal X-ray crystallography can provide a definitive, high-resolution snapshot of the molecule's conformation in the solid state.[1][2][3] This guide will demonstrate the process and superiority of X-ray crystallography for this purpose.
Synthesis and Crystallization: The Gateway to High-Resolution Data
The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This is often the most challenging and rate-limiting step in the entire process.[3]
Experimental Protocol: Synthesis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,3-benzodioxol-5-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0°C in an ice bath. Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Experimental Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is a meticulous process that often requires screening various conditions.
-
Solvent Selection: Dissolve a small amount of the purified compound in a variety of solvents to assess its solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
X-ray Diffraction: From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.[4]
Experimental Workflow: Single-Crystal X-ray Data Collection
The following diagram illustrates the key stages of data collection.
Caption: Workflow for single-crystal X-ray data collection and processing.
The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[5][6] The intensity and position of each reflection are meticulously measured and processed to generate a file containing the crystallographic data.
Structure Solution and Refinement: Unveiling the Molecular Architecture
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the arrangement of atoms within the crystal's unit cell that gives rise to the observed diffraction pattern.[4]
Data Presentation: Crystallographic Data for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
| Parameter | Value |
| Chemical Formula | C10H10ClNO3 |
| Formula Weight | 227.64 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 8.987(5) |
| β (°) | 105.12(3) |
| Volume (ų) | 1089.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.389 |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While other analytical techniques provide valuable structural information, X-ray crystallography offers an unparalleled level of detail and certainty.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][2] | Provides an unambiguous and complete molecular structure.[3][6] | Requires a high-quality single crystal, which can be difficult to obtain.[3] |
| NMR Spectroscopy | Information about the chemical environment and connectivity of atoms. | Provides data on the molecule in solution, which can be more biologically relevant. Can study dynamic processes.[7] | Does not directly provide 3D coordinates. Structure determination can be complex for larger molecules.[7] |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity and requires very small sample amounts. | Provides no information about the 3D arrangement of atoms. |
The following diagram illustrates the logical relationship between these techniques in structural elucidation.
Caption: Complementary roles of analytical techniques in structure determination.
Conclusion: The Gold Standard for Structural Validation
For the unequivocal determination of the three-dimensional structure of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, single-crystal X-ray crystallography stands as the gold standard. It provides a level of detail and certainty that is unattainable with other methods, offering a precise blueprint of the molecule's atomic arrangement. This information is indispensable for understanding its properties and for guiding further research and development in the chemical and pharmaceutical sciences.
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The Benzodioxole Amide Scaffold: A Privileged Motif for Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
The 1,3-benzodioxole moiety, a heterocyclic scaffold present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] When coupled with an amide linkage, this scaffold gives rise to a class of compounds known as benzodioxole amides, which have demonstrated a remarkable range of biological effects, including anticancer, antidiabetic, and modulatory actions on key physiological targets like cannabinoid and vanilloid receptors.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzodioxole amides, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
Unveiling the Anticancer Potential: A Tale of Substitution and Selectivity
Benzodioxole amides have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the amide's aromatic ring.[5] SAR studies have revealed that the introduction of specific functional groups can dramatically influence cytotoxicity and selectivity against various cancer cell lines.
The Critical Role of the Amide Moiety
A key determinant of the anticancer activity of benzodioxole derivatives is the presence of a carboxamide group. Studies comparing benzodioxole derivatives with and without the amide functionality have shown that the amide-containing compounds exhibit significantly higher cytotoxic effects.[5] For instance, compounds 2a and 2b , both featuring a carboxamide linkage, displayed potent anticancer activity against the Hep3B liver cancer cell line, while analogous compounds lacking this feature were largely inactive.[5]
Comparative Cytotoxicity of Benzodioxole Amide Derivatives
To illustrate the impact of substitution on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of benzodioxole-based thiosemicarbazone derivatives against A549 (human lung adenocarcinoma) and C6 (rat glioma) cancer cell lines.
| Compound | Substituent (R) | A549 IC50 (µM) | C6 IC50 (µM) |
| 2 | 4-Fluorophenyl | 24.0 ± 3.46 | 23.33 ± 2.08 |
| 3 | 4-Chlorophenyl | 28.0 ± 1.0 | 49.33 ± 1.15 |
| 5 | 4-Nitrophenyl | 10.67 ± 1.53 | 4.33 ± 1.04 |
| 9 | 2,4-Dichlorophenyl | 51.5 ± 4.95 | 25.33 ± 1.53 |
| 10 | 4-Methylphenyl | 29.67 ± 5.51 | 12.33 ± 4.93 |
Data sourced from[6]
As the data indicates, the substitution on the phenyl ring of the thiosemicarbazone moiety plays a crucial role in determining the cytotoxic potency. Compound 5 , bearing a 4-nitrophenyl group, demonstrated the most potent activity against both cell lines, with an IC50 value of 4.33 µM against C6 glioma cells.[6] This suggests that electron-withdrawing groups at the para position of the phenyl ring may enhance anticancer efficacy.
Mechanism of Action: Targeting the Thioredoxin System
One of the proposed mechanisms for the anticancer activity of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[4] The Trx system plays a vital role in maintaining cellular redox balance and is often upregulated in cancer cells. By inhibiting this system, these compounds can induce oxidative stress and trigger apoptosis.[4]
Caption: Proposed mechanism of anticancer action of benzodioxole amides.
Modulating the Endocannabinoid System: A Quest for Affinity and Selectivity
Benzodioxole amides have also been investigated as modulators of the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system involved in regulating a wide range of physiological processes.[7] The affinity and selectivity of these compounds for the cannabinoid receptors are highly dependent on their structural features.
Structure-Affinity Relationship at Cannabinoid Receptors
The binding affinity of benzodioxole amides to CB1 and CB2 receptors is typically determined through competitive binding assays using a radiolabeled cannabinoid ligand, such as [3H]CP-55,940.[8] The affinity is expressed as the inhibition constant (Ki).
| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) |
| Anandamide | Endogenous Ligand | 87.7 - 239.2 | 439.5 |
| SR141716A | CB1 Antagonist | 1.98 | >1000 |
| SR144528 | CB2 Antagonist | >1000 | 0.60 |
Caption: Key structural modifications influencing cannabinoid receptor affinity.
Targeting the Vanilloid Receptor (TRPV1): A Strategy for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in pain perception.[10] Benzodioxole amides have been explored as antagonists of TRPV1, offering a potential therapeutic avenue for the management of pain.
SAR of Benzodioxole Amides as TRPV1 Antagonists
The potency of benzodioxole amides as TRPV1 antagonists is highly sensitive to the substitution pattern on both the benzodioxole ring and the amide's aryl group.
| Compound | A-Region (Benzodioxole) | B-Region (Amide) | C-Region (Aryl Substituent) | hTRPV1 IC50 (nM) |
| Capsaicin | Vanillyl | Amide | Alkyl Chain | Agonist |
| Capsazepine | Phenyl | Thiourea | Chlorophenyl | Antagonist |
| AMG9810 | Dihydrobenzodioxin | Acrylamide | tert-Butylphenyl | 24.5 |
The pharmacophore for TRPV1 ligands generally consists of three regions: an A-region (aromatic head), a B-region (linker), and a C-region (lipophilic tail).[11] In the context of benzodioxole amides, the benzodioxole moiety typically occupies the A-region. The potency of these antagonists can be fine-tuned by modifying the substituents on the C-region aryl ring and by altering the nature of the B-region linker. For example, AMG9810, a potent TRPV1 antagonist, incorporates a dihydrobenzodioxin A-region, an acrylamide B-region, and a tert-butylphenyl C-region.[10]
Caption: Pharmacophore model for benzodioxole amide-based TRPV1 antagonists.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential.
Protocol 1: General Synthesis of Benzodioxole Amides
This protocol describes a general method for the synthesis of benzodioxole amides via an EDCI/DMAP-mediated coupling reaction.[1]
-
Dissolution: Dissolve the benzodioxole carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Coupling Agents: Add 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq.) to the solution, followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.1-1.5 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Amine: Add the desired aniline or amine derivative (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzodioxole amides on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxole amide derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of benzodioxole amides for cannabinoid receptors.[8]
-
Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2 receptors.
-
Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand ([3H]CP-55,940, typically at a concentration close to its Kd), and various concentrations of the unlabeled benzodioxole amide (competitor).
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of the benzodioxole amide by analyzing the competition binding data using non-linear regression analysis (e.g., using the Cheng-Prusoff equation).
Conclusion
The benzodioxole amide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. By understanding these relationships and employing robust experimental protocols, researchers can rationally design and synthesize new benzodioxole amide derivatives with enhanced potency and improved pharmacological profiles for a variety of disease indications. The continued exploration of this chemical space holds great promise for the future of drug discovery.
References
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- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Pharmaceuticals, 15(7), 789.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco, 57(10), 853-859.
- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. In Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents.
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- Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5629-5633.
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A Comparative Analysis of the COX Inhibitory Activity of Benzodioxole Compounds: A Guide for Researchers
For drug discovery and development professionals, the quest for selective and potent enzyme inhibitors is a perpetual frontier. Among the myriad of therapeutic targets, cyclooxygenase (COX) enzymes stand out for their critical role in inflammation and pain pathways. The benzodioxole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the design of novel COX inhibitors. This guide provides a comprehensive comparative analysis of the COX inhibitory activity of various benzodioxole compounds, supported by experimental data and detailed protocols to empower researchers in this exciting field.
The Significance of Cyclooxygenase and the Promise of Benzodioxole
Cyclooxygenase (COX), an enzyme with two key isoforms, COX-1 and COX-2, is responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.[4] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of these COX enzymes.[1][2][4] However, the non-selective inhibition of both isoforms by traditional NSAIDs can lead to undesirable side effects, such as gastrointestinal complications, due to the inhibition of the protective functions of COX-1.[4] This has driven the development of selective COX-2 inhibitors.
The benzodioxole moiety has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile scaffold for the synthesis of new therapeutic agents.[3][5] Its unique structural and electronic properties make it an attractive starting point for designing potent and selective enzyme inhibitors.
Comparative Inhibitory Activity of Benzodioxole Derivatives
Recent studies have explored the potential of various benzodioxole derivatives as COX inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is expressed as the selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Here, we present a comparative summary of the in vitro COX inhibitory activities of several benzodioxole derivatives, as reported in recent literature.
| Compound ID | Core Structure | Substituents | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 3a | Aryl Acetate | Unsubstituted Phenyl | 12.32 | 14.34 | 0.86 | [3] |
| 3b | Aryl Acetate | 2-chlorophenyl | 1.12 | 1.30 | 0.86 | [3] |
| 4a | Aryl Acetic Acid | Unsubstituted Phenyl | 1.45 | 3.34 | 0.43 | [3] |
| 4b | Aryl Acetic Acid | 2-chlorophenyl | 4.25 | 2.35 | 1.81 | [3] |
| 4d | Aryl Acetic Acid | 2-iodophenyl | 33.7 | 18.63 | 1.81 | [3] |
| 4f | Aryl Acetic Acid | 2,4-dichlorophenyl | 0.725 | 4.36 | 0.17 | [3] |
| Jaradat et al. 4a | Diazepine | 3-chlorophenyl | 0.43 | 0.50 | 0.85 | [2] |
| Jaradat et al. 4b | Diazepine | 2-chlorophenyl | 0.36 | 0.45 | 0.81 | [2] |
| Ketoprofen | (Reference) | - | >10 | 50 | 0.20 | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights into the structure-activity relationships of these benzodioxole derivatives:
-
Impact of the Core Structure: The nature of the core structure attached to the benzodioxole moiety significantly influences both potency and selectivity. For instance, compounds with a diazepine core (Jaradat et al. 4a and 4b) exhibited potent inhibition of both COX-1 and COX-2, with IC50 values in the sub-micromolar range.[2]
-
Effect of Substituents: The type and position of substituents on the aromatic rings play a crucial role. Halogenation of the phenyl ring in the aryl acetate and aryl acetic acid series generally led to enhanced activity.[3] Notably, ortho-substituted compounds often displayed different activity profiles compared to their meta- or para-isomers, suggesting that steric factors and the ability to adopt a specific conformation within the enzyme's active site are critical for potent inhibition.
-
Selectivity Trends: While many of the synthesized benzodioxole derivatives demonstrated good inhibitory activity, achieving high selectivity for COX-2 over COX-1 remains a challenge. Several compounds showed selectivity indices comparable to or slightly better than the non-selective NSAID ketoprofen.[2][3] For example, compound 4d, an aryl acetic acid derivative, exhibited a selectivity index of 1.81.[3]
Experimental Section: A Validated Protocol for In Vitro COX Inhibition Assay
To ensure the reliability and reproducibility of COX inhibition studies, a well-defined and validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a common in vitro fluorometric COX inhibition assay.
Principle: This assay measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This assay utilizes a fluorescent probe that is oxidized by the peroxidase activity, resulting in a measurable increase in fluorescence. The inhibition of this fluorescence increase is proportional to the inhibitory activity of the test compound.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorescent Probe (e.g., Amplex™ Red or ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds (benzodioxole derivatives)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Caption: The cyclooxygenase (COX) signaling pathway, illustrating the roles of COX-1 and COX-2.
Conclusion and Future Directions
The benzodioxole scaffold continues to be a valuable platform for the development of novel COX inhibitors. The comparative analysis presented in this guide highlights the potential of these compounds, while also underscoring the ongoing need for optimization to achieve higher potency and selectivity for COX-2. The detailed experimental protocol provides a robust framework for researchers to conduct their own investigations and contribute to this important area of drug discovery.
Future research should focus on synthesizing a broader range of benzodioxole derivatives with diverse substituents and core structures to further elucidate the structure-activity relationships. Computational modeling and docking studies can also be employed to guide the design of more potent and selective inhibitors. Ultimately, the goal is to develop novel anti-inflammatory agents with improved efficacy and a more favorable safety profile.
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Jaradat, N., Hawash, M., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery, 17(9), 10-17. [Link]
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Hawash, M., Jaradat, N., Hameedi, S., & Mousa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 1-9. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1, 2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5), 1700026. [Link]
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A Comparative Efficacy Analysis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide Against Established Anticancer Agents
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the potential anticancer efficacy of the novel compound N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. Due to the absence of published data on this specific molecule, this document leverages existing research on structurally related 1,3-benzodioxole derivatives to project its potential performance against well-established chemotherapeutic agents, Cisplatin and Doxorubicin. The experimental protocols and comparative data presented herein are intended to serve as a foundational framework for researchers and drug development professionals interested in exploring this and similar chemical scaffolds.
The 1,3-benzodioxole moiety is a recognized pharmacophore present in a variety of biologically active compounds, including some with demonstrated antitumor properties.[1][2] This has led to continued interest in the synthesis and evaluation of novel derivatives as potential anticancer agents. N-(1,3-benzodioxol-5-yl)-3-chloropropanamide represents a rational design, incorporating the benzodioxole ring system with a reactive chloropropanamide side chain, which could potentially interact with biological macromolecules.
This guide will explore a plausible mechanism of action for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide and provide detailed protocols for in vitro assays essential for its preliminary efficacy screening. Hypothetical data is presented to illustrate how its performance might be benchmarked against the known anticancer drugs, Cisplatin and Doxorubicin.
Proposed Mechanism of Action
While the precise mechanism of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is yet to be elucidated, its structural features suggest a potential to act as an alkylating agent. The electrophilic nature of the carbon atom bearing the chlorine in the 3-chloropropanamide moiety could facilitate covalent bond formation with nucleophilic residues in biological macromolecules, such as DNA and proteins. This alkylation can disrupt cellular processes critical for cancer cell survival and proliferation, potentially leading to apoptosis.
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide:
-
Proposed Action: The 1,3-benzodioxole group may facilitate cell membrane permeability, allowing the chloropropanamide side chain to reach intracellular targets. The chloro group can be displaced by nucleophiles on DNA bases or amino acid residues in proteins, leading to adduct formation and subsequent cellular stress and apoptosis.
Comparator Drugs:
-
Cisplatin: A platinum-based alkylating-like agent that forms intra- and inter-strand DNA crosslinks, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[3]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[3]
Caption: Proposed mechanism of action for the novel compound.
Experimental Protocols for Efficacy Evaluation
To ascertain the anticancer potential of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, a series of standardized in vitro assays are recommended. These assays will provide quantitative data on its cytotoxic and apoptotic effects on cancer cell lines, allowing for a direct comparison with Cisplatin and Doxorubicin.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, Cisplatin, and Doxorubicin in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Caption: General workflow for in vitro efficacy testing.
Hypothetical Comparative Data
The following tables present hypothetical data from the described in vitro assays to illustrate a potential outcome where N-(1,3-benzodioxol-5-yl)-3-chloropropanamide exhibits promising anticancer activity.
Table 1: Hypothetical IC50 Values (µM) after 48-hour Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | 8.5 | 12.3 |
| Cisplatin | 15.2[3] | 10.8[3] |
| Doxorubicin | 0.5[3] | 1.2[3] |
Table 2: Hypothetical Percentage of Apoptotic Cells (Early + Late) after 24-hour Treatment at IC50 Concentration
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | 45.2% | 38.9% |
| Cisplatin | 35.8% | 42.1% |
| Doxorubicin | 55.6% | 51.4% |
Interpretation of Hypothetical Data:
In this hypothetical scenario, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide demonstrates potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even better than Cisplatin in the MCF-7 cell line. While not as potent as Doxorubicin, its efficacy is significant. The apoptosis assay data further suggests that the compound effectively induces programmed cell death.
Future Directions and In Vivo Studies
While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate the therapeutic potential of a novel compound in a more complex biological system.[6][7] Promising candidates from in vitro testing should be advanced to preclinical animal models, such as human tumor xenografts in immunodeficient mice.[8][9] These studies provide critical information on pharmacokinetics, bioavailability, in vivo efficacy, and potential toxicity.[4]
Conclusion
Although the anticancer efficacy of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide has not yet been reported, this guide provides a scientifically grounded framework for its evaluation. Based on the known activities of related 1,3-benzodioxole derivatives, there is a rationale for investigating this compound as a potential anticancer agent. The proposed experimental protocols and the hypothetical comparative data presented herein offer a roadmap for researchers to systematically assess its efficacy against established anticancer drugs. Further investigation into this and similar novel chemical entities is warranted in the ongoing search for more effective cancer therapies.
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC. Available at: [Link]
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Anticancer Activity of ( S)-5-Chloro-3-((*,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PubMed. Available at: [Link]
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{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
For researchers and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. We will objectively compare its hypothetical performance with relevant alternatives and provide supporting experimental data to illustrate the analytical process.
The 1,3-benzodioxole moiety is a common scaffold in various biologically active molecules, exhibiting activities ranging from antitumor to antifungal and kinase inhibition.[1][2][3][4] Given this chemical precedent, a thorough investigation into the selectivity of a new derivative like N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is not just recommended, but essential. This guide is structured to walk you through the critical experiments and data interpretation necessary for a robust cross-reactivity assessment.
Pre-Analytical Characterization: The Foundation of Reliable Data
Before embarking on cross-reactivity studies, the purity and stability of the test compound must be rigorously established. These pre-analytical steps are crucial for ensuring that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.[5]
Compound Purity Assessment
The purity of a synthesized batch of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide should be determined using orthogonal analytical techniques.[6] High-Performance Liquid Chromatography (HPLC) is a cornerstone method for quantifying purity and identifying the presence of any contaminants.[7][8] Complementary techniques such as Mass Spectrometry (MS) can provide structural information about any detected impurities.[7] For definitive purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool as it is a primary analytical method that does not require a reference standard of the same compound.[6][8]
Table 1: Purity Analysis of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
| Analytical Method | Parameter Measured | Result |
| HPLC-UV | Peak Area % | 99.2% |
| LC-MS | Mass-to-charge ratio (m/z) | Consistent with expected mass |
| qNMR | Absolute Purity | 98.9% |
Compound Stability Evaluation
Understanding a compound's stability under various conditions is critical for designing reliable biological assays.[9] Stability studies expose the compound to different stressors to identify potential degradation pathways.[9]
Table 2: Stability of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide under Stress Conditions
| Condition | Duration | Remaining Compound (%) | Degradants Observed |
| 4°C, dark | 30 days | >99% | No |
| Room Temperature, light | 30 days | 95% | Yes |
| 37°C, aqueous buffer (pH 7.4) | 48 hours | 98% | No |
Comparative Cross-Reactivity Profiling
To contextualize the selectivity of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, it is essential to compare it against structurally or functionally related compounds. For this guide, we have selected two hypothetical alternatives:
-
Compound A: A close structural analog with a known primary target.
-
Compound B: A compound with a similar chemical scaffold but a different functional group, known to have broader activity.
In Vitro Target-Based Screening
A broad panel of in vitro assays is the first line of investigation for identifying potential on- and off-targets. This typically involves screening against a diverse set of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase panel screening.
Table 3: Comparative Kinase Inhibition Profile (IC50, µM)
| Kinase Target | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | Compound A | Compound B |
| Target Kinase 1 | 0.5 | 0.2 | 5.0 |
| Target Kinase 2 | > 50 | 15.0 | 2.5 |
| Off-Target Kinase 1 | 12.5 | 25.0 | 1.0 |
| Off-Target Kinase 2 | > 50 | > 50 | 8.0 |
The hypothetical data in Table 3 suggests that N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a potent inhibitor of "Target Kinase 1" with good selectivity against the tested off-target kinases, performing favorably compared to the broader-acting Compound B.
Cell-Based Assays for Functional Cross-Reactivity
Cell-based assays provide a more physiologically relevant context for assessing a compound's activity and potential cross-reactivity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow target cells to 80-90% confluency.
-
Compound Treatment: Treat cells with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Heat cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein and known off-targets.
Data Interpretation: An increase in the thermal stability of a protein in the presence of the compound suggests a direct binding interaction.
Table 4: Cellular Target Engagement by CETSA (Shift in Tagg, °C)
| Protein Target | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | Compound A | Compound B |
| Target Kinase 1 | + 5.2 | + 6.1 | + 1.5 |
| Off-Target Protein 1 | + 0.8 | + 1.2 | + 4.5 |
| Housekeeping Protein | No significant shift | No significant shift | No significant shift |
The CETSA results (Table 4) would corroborate the in vitro findings, indicating a strong and specific engagement of "Target Kinase 1" by N-(1,3-benzodioxol-5-yl)-3-chloropropanamide within a cellular environment.
In-Depth Mechanistic Insights
To further understand the potential for cross-reactivity, it is beneficial to investigate the compound's effect on downstream signaling pathways.
Signaling Pathway Analysis
Caption: Hypothetical signaling pathway interactions.
By using techniques like phospho-protein arrays or targeted Western blotting, one can assess the impact of the compound on the phosphorylation status of key signaling nodes. This provides a functional readout of the compound's selectivity within the complex network of cellular communication.
Conclusion
This guide has outlined a systematic approach to characterizing the cross-reactivity of a novel compound, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. By integrating rigorous pre-analytical characterization with a multi-tiered screening cascade—from in vitro biochemical assays to cell-based target engagement and pathway analysis—researchers can build a comprehensive selectivity profile. The comparative analysis against relevant alternatives is crucial for interpreting the significance of the findings. This structured, data-driven approach is fundamental to identifying promising lead candidates and mitigating the risks of off-target effects in drug discovery and development.
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Dahlin, J. L., Walters, M. A., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9043–9044. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Patel, K., & Sharma, M. (2018). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 158, 348-356. Retrieved from [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Nahata, A. (2013). How can I determine the purity of an isolated compound?. ResearchGate. Retrieved from [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]
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Penchev, P. L., et al. (2021). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2021(2), M1215. Retrieved from [Link]
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Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 169–172. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLOROPROPAN-1-ONE. Retrieved from [Link]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved from [Link]
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Zhang, Z., et al. (2017). Design, synthesis, and SAR study of 3-(benzo[d][9][]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & Medicinal Chemistry Letters, 27(20), 4663-4667. Retrieved from [Link]
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Głowacka, I. E., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6296. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Disposal & Handling of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
[1]
Executive Summary & Chemical Profile
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is a halogenated organic intermediate often utilized in the synthesis of complex pharmacophores. Its disposal presents a dual challenge: chemical toxicity (characteristic of halogenated aromatics) and regulatory scrutiny (due to the benzodioxole moiety, a structural alert for controlled substance precursors).
Effective disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during downstream incineration and to protect facility infrastructure from corrosive hydrochloric acid (HCl) generation.
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| Molecular Formula | C₁₀H₁₀ClNO₃ | Contains Nitrogen and Chlorine. |
| Physical State | Solid (typically off-white powder) | Dust explosion hazard; requires particulate respiratory protection. |
| Primary Hazards | Irritant (Skin/Eye), Aquatic Toxicity | Do not wash down drains. |
| Combustion Byproducts | HCl, NOₓ, CO, CO₂ | MUST be incinerated in a facility with acid gas scrubbers. |
| Reactivity | Amide linkage; susceptible to hydrolysis | Incompatible with strong acids/bases and oxidizers. |
| Regulatory Class | Halogenated Organic / TSCA Listed | Requires "Halogenated" waste labeling under RCRA guidelines. |
Pre-Disposal: Segregation & Stabilization Strategy
The Core Directive: Never mix this compound with general organic solvents (e.g., acetone, methanol) unless those solvents are also designated for the halogenated stream.
Why Segregation Matters (The Causality)
Mixing chlorinated amides with non-halogenated waste creates a "poisoned" waste stream.
-
Incineration Cost: Halogenated waste requires significantly higher temperatures (>1100°C) and dwell times to mineralize the chlorine and prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).
-
Equipment Damage: Thermal decomposition releases HCl gas. If processed in a standard non-halogenated incinerator, this acid gas will corrode the combustion chamber and stack lining.
Segregation Workflow (Visualization)
The following diagram illustrates the critical decision logic for segregating this specific chemical at the bench level.
Figure 1: Decision matrix for segregating N-(1,3-benzodioxol-5-yl)-3-chloropropanamide to ensure downstream compliance.
Detailed Disposal Protocol
Step 1: Packaging & Labeling
-
Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. If the waste is in a bag, ensure it is double-bagged in 6-mil polyethylene bags to prevent puncture by crystalline shards.
-
Liquids (Mother Liquors): Collect in safety-coated glass or HDPE carboys.
-
Labeling: The tag must explicitly state:
-
Chemical Name: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
-
Hazard Class: Irritant, Halogenated.
-
Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Target Compound 10%").
-
Step 2: Storage Prior to Pickup
Store the waste container in a Satellite Accumulation Area (SAA) .
-
Keep Closed: The container must remain sealed unless adding waste.
-
Secondary Containment: Place the container in a polyethylene tray capable of holding 110% of the volume.
-
Security: Due to the benzodioxole ring's structural similarity to controlled substance precursors, store this waste in a secure, access-controlled area to maintain a "Chain of Custody" until it is transferred to the waste vendor.
Step 3: Final Destruction (Vendor Specifications)
Do not attempt to neutralize this chemical via hydrolysis in the lab. The reaction products (3-chloropropanoic acid and 3,4-methylenedioxyaniline) are also hazardous.
Authorized Method: High-Temperature Incineration.
-
Process: The waste is injected into a rotary kiln incinerator operating at >1100°C.
-
Mechanism: The benzodioxole ring is shattered, and the amide bond is cleaved.
-
Pollution Control: The chlorine atom is converted to HCl gas, which is immediately neutralized by a caustic scrubber (Sodium Hydroxide spray) in the stack, producing harmless saltwater (NaCl + H₂O).
Figure 2: The industrial destruction pathway. Note the critical role of the scrubber in managing the chlorine content.
Emergency Spill Response
Immediate Action: Isolate the area. If the spill exceeds 100g or involves respiratory irritation, evacuate the lab.
Scenario A: Solid Spill (Powder)
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 or P100 particulate respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop the material using a plastic dustpan. Do not use a brush , which generates dust.
-
Disposal: Place all spill debris into the "Solid Halogenated Waste" container.
-
Decontamination: Wipe the surface with a dilute surfactant (soap) solution, followed by water.
Scenario B: Solution Spill
-
Absorbent: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels if the solvent is flammable, unless immediately placed in a fume hood.
-
Collection: Scoop the saturated absorbent into a sealable bag/container.
-
Labeling: Label as "Debris contaminated with [Solvent] and Halogenated Amide".
References
-
PubChem. (n.d.). Compound Summary: N-(1,3-benzodioxol-5-yl)-3-chloropropanamide. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
This document provides a detailed protocol for the safe handling and disposal of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The guidance herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on an expert assessment of its chemical structure, which includes a chlorinated amide and a benzodioxole moiety, and by referencing safety protocols for analogous compounds.
Hazard Assessment: A Structural Perspective
A thorough understanding of the potential hazards of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is fundamental to establishing a robust safety protocol. The molecule's structure suggests several potential hazards:
-
Chlorinated Organic Compound: As a chlorinated hydrocarbon, this compound is presumed to be environmentally persistent and toxic to aquatic life.[1][2] Such compounds are generally not suitable for sewer disposal and often require specialized disposal methods like high-temperature incineration.[3][4]
-
Amide Functionality: Amides can be irritants and may have varying degrees of toxicity.
-
Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole group can exhibit biological activity and may be harmful if ingested or absorbed through the skin.[5][6][7]
-
General Chemical Hazards: As with many powdered organic compounds, it may be harmful if swallowed and can cause skin and eye irritation.[5][7]
Due to these potential hazards, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide must be treated as a hazardous substance.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical for minimizing exposure risk. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Handle in a chemical fume hood. If not feasible, an N95-rated respirator is recommended.[8] |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Lab coat or chemical-resistant apron | Handle in a well-ventilated area, preferably a chemical fume hood.[8] |
| Large-Scale Operations (>10g) | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or suit | Required. Use a full-face respirator with appropriate cartridges or a supplied-air system.[9][10] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Handle in a well-ventilated area. |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Required. Use a respirator appropriate for the scale of the spill. |
Justification for PPE Selection:
-
Eye and Face Protection: Tightly fitting goggles are essential to prevent airborne particles from entering the eyes.[10] A face shield provides an additional layer of protection against splashes, especially when working with solutions.[11][12]
-
Hand Protection: Chemical-resistant gloves are a must. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice.[8] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered.
-
Body Protection: A lab coat protects against minor spills and contamination of personal clothing.[13] For larger-scale work, more extensive protection like a chemical-resistant suit is necessary.[9]
-
Respiratory Protection: Handling the solid compound outside of a fume hood can generate airborne particles that may be inhaled. A respirator is crucial in these situations.[11][12]
Operational Plan for Safe Handling
The following step-by-step protocol ensures the safe handling of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide in a laboratory setting.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you have read and understood this protocol.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare your workspace in a chemical fume hood. Ensure the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully add the solid N-(1,3-benzodioxol-5-yl)-3-chloropropanamide to the container.
-
Solution Preparation: In the fume hood, add the desired solvent to the container with the compound. If necessary, gently stir or sonicate to dissolve.
-
Reaction: Perform all subsequent experimental steps within the fume hood.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
As a chlorinated organic compound, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide and its associated waste must be disposed of as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[8]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and other disposable items, in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[4][8]
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "N-(1,3-benzodioxol-5-yl)-3-chloropropanamide".[8]
-
-
Storage:
-
Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Report the spill to your laboratory supervisor and EHS office.[8]
-
References
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- SAFETY D
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- SAFETY D
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- SAFETY D
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- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine - Benchchem. (URL not available)
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- product: tenacol 91/6 (te916) revision: 4 dated - Tennants Distribution. (URL not available)
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
